M133
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H24N4OS2 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
[4-[(2-aminophenyl)carbamoyl]phenyl]methyl N-ethyl-N-(pyridin-4-ylmethyl)carbamodithioate |
InChI |
InChI=1S/C23H24N4OS2/c1-2-27(15-17-11-13-25-14-12-17)23(29)30-16-18-7-9-19(10-8-18)22(28)26-21-6-4-3-5-20(21)24/h3-14H,2,15-16,24H2,1H3,(H,26,28) |
InChI Key |
FFGSLXUZHVBGFN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Probing the Gates: A Technical Guide to the Mechanism of Action of M133 on Kir2.1 Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular interactions and functional consequences of the small molecule inhibitor M133 on the inwardly rectifying potassium channel Kir2.1. This compound has emerged as a critical tool for dissecting the physiological and pathological roles of Kir2.x channels, which are fundamental to cellular excitability in tissues such as the heart and brain.[1] This document details the mechanism of action, quantitative inhibitory profile, and the experimental methodologies used to characterize this interaction, offering a foundational resource for ongoing research and therapeutic development.
Executive Summary
This compound is a potent and selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels.[1][2] Discovered through high-throughput screening, it provides a valuable pharmacological tool to investigate the function of Kir2.1, a channel crucial for setting the resting membrane potential and for the terminal phase of action potential repolarization in various cell types.[1] this compound exhibits a pH-dependent inhibitory action, suggesting a specific mode of interaction with the channel pore.[1][3] Site-directed mutagenesis studies have identified key amino acid residues within the M2 transmembrane domain of Kir2.1 that are critical for this compound's potent inhibitory activity.[2] This guide synthesizes the available data to present a detailed picture of this compound's mechanism of action.
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound against Kir2.1 and other Kir channels has been quantified through electrophysiological studies. The data, summarized below, highlights the pH-dependent nature of this compound's interaction with Kir2.1 and its selectivity profile across the Kir channel family.
Table 1: Inhibitory Potency (IC50) of this compound on Kir2.1 at Various pH Levels
| pH | IC50 (µM) |
| 6.5 | 10.0 |
| 7.4 | 1.8 |
| 8.5 | 0.29 |
Data sourced from whole-cell patch-clamp recordings on HEK293 cells stably expressing Kir2.1.[1][4]
Table 2: Selectivity Profile of this compound Across Kir Channel Subfamilies at pH 7.4
| Channel | IC50 (µM) |
| Kir2.1 | 1.8 |
| Kir2.2 | 2.9 |
| Kir2.3 | 4.0 |
| Kir2.6 | 2.8 |
| Kir1.1 | > 300 |
| Kir4.1 | 76 |
| Kir7.1 | 33 |
Data compiled from studies on various Kir channel isoforms.[1][5][6][7]
Mechanism of Action: A Pore-Blocking Interaction
This compound acts as an intracellular pore blocker of the Kir2.1 channel.[1] Its mechanism is characterized by a pH-dependent potency, which is attributed to the protonation state of a basic nitrogen atom in the this compound molecule.[1][3]
pH-Dependent Inhibition
The potency of this compound is significantly enhanced at a more alkaline pH.[1][8] This suggests that the neutral, deprotonated form of this compound more readily permeates the cell membrane to reach its intracellular binding site. Once inside the cell, the protonated form of the molecule is thought to be the active species that directly blocks the channel pore.[1]
Identification of the Binding Site
Chimeric studies involving Kir2.1 and the this compound-insensitive Kir1.1 channel, along with site-directed mutagenesis, have pinpointed the molecular determinants of this compound's inhibitory action to the pore-lining M2 domain of Kir2.1.[2][3] Specifically, two amino acid residues, Aspartic Acid 172 (D172) and Isoleucine 176 (I176), have been identified as critical for the high-affinity binding of this compound.[3][8] Mutation of these residues in Kir2.1 to their counterparts in Kir1.1 (Asparagine and Cysteine, respectively) significantly diminishes the inhibitory potency of this compound.[2] Conversely, introducing these Kir2.1 residues into Kir1.1 confers sensitivity to this compound.[2]
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a combination of high-throughput screening and detailed electrophysiological and molecular biology techniques.
High-Throughput Screening (HTS)
The initial discovery of this compound was the result of a large-scale screening campaign of over 300,000 small molecules.[1]
-
Assay Principle: A thallium (Tl+) flux assay was used as a surrogate for potassium ion (K+) flux.[4]
-
Cell Line: A HEK293 cell line stably expressing the Kir2.1 channel was employed.[4]
-
Procedure:
-
Cells were plated in 384-well plates.[4]
-
Cells were loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR).[4]
-
Test compounds, including this compound, were added to the wells.[4]
-
A Tl+ containing solution was added to stimulate ion flux through the Kir2.1 channels.
-
The change in fluorescence, indicative of Tl+ influx, was measured using a kinetic imaging plate reader.[4]
-
A decrease in fluorescence in the presence of a compound indicated inhibition of the Kir2.1 channel.[4]
-
Electrophysiology: Whole-Cell Patch-Clamp
Whole-cell patch-clamp electrophysiology was the primary method used to confirm and quantify the inhibitory effect of this compound on Kir2.1 channels.[1]
-
Cell Line: HEK293 cells stably expressing Kir2.1 were used.[1]
-
Recording Configuration: Whole-cell patch-clamp.
-
Voltage Protocol:
-
Cells were held at a holding potential (e.g., 0 mV).
-
A voltage step to -100 mV was applied to elicit inward Kir2.1 currents.[1]
-
A voltage ramp from -100 mV to +100 mV was used to monitor the current-voltage relationship and the quality of the recording.[1]
-
This protocol was repeated at regular intervals (e.g., every 10 seconds) to observe the time course of inhibition upon compound application.[1]
-
-
Data Analysis: The amplitude of the inward current before and after the application of this compound was measured to determine the degree of inhibition. Dose-response curves were generated to calculate IC50 values.
Site-Directed Mutagenesis
To identify the amino acid residues responsible for this compound's activity, site-directed mutagenesis was performed to create Kir2.1 channels with specific amino acid substitutions and chimeras of Kir2.1 and Kir1.1.[2]
-
Methodology: Standard PCR-based site-directed mutagenesis techniques were used to introduce point mutations into the cDNA encoding the Kir2.1 and Kir1.1 channels.
-
Expression: The mutated cDNAs were then transfected into a suitable cell line (e.g., HEK293) for functional characterization using whole-cell patch-clamp electrophysiology as described above.
-
Analysis: The sensitivity of the mutant channels to this compound was compared to that of the wild-type channels to determine the impact of the specific mutations on drug binding and inhibition.
Conclusion
This compound is a well-characterized inhibitor of the Kir2.1 channel, acting as an intracellular pore blocker with a distinct pH-dependent mechanism. Its selectivity for the Kir2.x family over other Kir channels, combined with a detailed understanding of its binding site at the molecular level, establishes this compound as an indispensable pharmacological probe. This guide provides the foundational knowledge necessary for researchers and drug development professionals to effectively utilize this compound in their investigations of Kir2.1 channel function and to inform the design of novel therapeutics targeting this important class of ion channels.
References
- 1. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac and Renal Inward Rectifier Potassium Channel Pharmacology: Emerging Tools for Integrative Physiology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Kir2.1 Inhibitor, ML133 The Kir2.1 Inhibitor, ML133, also referenced under CAS 185669-79-8, controls the biological activity of Kir2.1. This small molecule/inhibitor is primarily used for Cancer applications. | 185669-79-8 [sigmaaldrich.com]
- 6. amsbio.com [amsbio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. selleckchem.com [selleckchem.com]
The Discovery and Synthesis of NFAT-133: A Technical Guide
Abstract: This document provides a comprehensive technical overview of the polyketide natural product, NFAT-133. It details the discovery, isolation, and total synthesis of the compound, alongside a thorough examination of its known biological activities and mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to facilitate further research and application.
Introduction
NFAT-133 is a bioactive secondary metabolite produced by several species of the soil bacterium Streptomyces, most notably Streptomyces pactum.[1][2] It is a polyketide-derived aromatic compound recognized for a range of biological activities, including immunosuppressive, antidiabetic, and antitrypanosomal properties.[1][2] Its primary mechanism of action involves the inhibition of the Nuclear Factor of Activated T cells (NFAT), a key transcription factor in the immune response.[1][2] This inhibitory action leads to the suppression of interleukin-2 (B1167480) (IL-2) expression and subsequent T-cell proliferation.[1][3] Additionally, NFAT-133 has been shown to increase glucose uptake in muscle cells by activating the AMP-activated protein kinase (AMPK) pathway.[1][2] This guide synthesizes the current knowledge on NFAT-133, presenting its discovery, chemical synthesis, and biological functions in a detailed, structured format.
Discovery and Characterization
Isolation from Streptomyces pactum
NFAT-133 was first identified and isolated from the culture broth of Streptomyces pactum ATCC 27456.[2][3] The biosynthetic gene cluster responsible for its production has been identified, revealing a highly disordered, non-collinear type I modular polyketide synthase (PKS) genetic organization.[4]
The structure of NFAT-133 was elucidated using spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] Initially, the absolute stereoconfiguration was reported as 10R, 11R, 12S. However, this was later revised to 10S, 11R, 12S following the first enantioselective total synthesis of the compound and its epimer.[1][2]
Biosynthesis
The biosynthesis of NFAT-133 is a complex process involving a type I modular PKS.[1] Interestingly, the gene cluster encodes for eight PKS modules, one more than expected for the heptaketide structure of NFAT-133. It is proposed that NFAT-133, the major metabolite, is derived from a programmed "skipping" event on the PKS assembly line, while a minor, full-length octaketide product (TM-123) is also produced.[4]
Chemical Synthesis
The first enantioselective total synthesis of NFAT-133 successfully confirmed its absolute stereochemistry as (10S, 11R, 12S). The synthesis was achieved through a 10-step sequence starting from a known aromatic ester. Key chirality-inducing steps included a chiral auxiliary-directed asymmetric alkylation and an Evans asymmetric aldol (B89426) reaction.
Logical Workflow for the Total Synthesis of NFAT-133
Caption: Workflow of the enantioselective total synthesis of NFAT-133.
Biological Activity and Mechanism of Action
NFAT-133 exhibits multiple biological activities, primarily centered around immunosuppression and metabolic regulation.
Quantitative Biological Data
The following table summarizes the key quantitative data reported for NFAT-133 and its close analogs.
| Compound/Analog | Biological Activity | Assay System | Potency | Reference |
| NFAT-133 | Glucose Uptake Induction | Differentiated L6 Myotubes | EC50: 6.3 ± 1.8 µM | [5] |
| Benwamycin B | T-cell Proliferation Inhibition | Human T-cells | IC50: 14.3 µM | |
| Benwamycin F | T-cell Proliferation Inhibition | Human T-cells | IC50: 12.5 µM |
Note: A specific IC50 value for the direct inhibition of NFAT-dependent transcription by NFAT-133 has not been reported in the reviewed literature.
Immunosuppressive Activity
NFAT-133 acts as an inhibitor of the calcineurin-NFAT signaling pathway. In activated T-cells, an influx of calcium activates the phosphatase calcineurin, which dephosphorylates NFAT, allowing it to translocate to the nucleus. Nuclear NFAT then binds to DNA response elements, often in cooperation with other transcription factors like AP-1, to induce the expression of target genes, most notably Interleukin-2 (IL-2). IL-2 is a critical cytokine for T-cell proliferation and the propagation of the immune response. By blocking this pathway, NFAT-133 suppresses IL-2 production and thus inhibits T-cell proliferation.[1][2]
NFAT-133 Signaling Pathway in T-Cells
References
- 1. Biosynthesis of the nuclear factor of activated T cells inhibitor NFAT-133 in Streptomyces pactum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Biological Activity of NFAT-133 Congeners from Streptomyces pactum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Biological Activity of NFAT-133 Congeners from Streptomyces pactum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional studies and revision of the NFAT-133/TM-123 biosynthetic pathway in Streptomyces pactum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
The Role of ML133 in the Study of Inward Rectifier K+ Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ML133, a pivotal small molecule inhibitor used in the study of inward rectifier potassium (Kir) channels. It details the discovery, mechanism of action, pharmacological properties, and experimental applications of ML133, offering a comprehensive resource for researchers in ion channel physiology and drug discovery.
Introduction to Inward Rectifier K+ (Kir) Channels
Inward rectifier potassium (Kir) channels are a family of ion channels crucial for maintaining cellular excitability and potassium homeostasis across various tissues, including the brain, heart, and kidneys.[1] Structurally, Kir channels are tetramers, with each subunit comprising two transmembrane helices linked by a pore-forming loop.[1][2] Unlike voltage-gated potassium channels, they lack a canonical voltage-sensing domain.[1] Their defining characteristic is "inward rectification," a property that allows a greater influx of K+ ions into the cell than efflux out of the cell.[2][3] This function is critical for setting the resting membrane potential and controlling the duration of action potentials in excitable cells.[2][4] The Kir channel family is diverse, with seven subfamilies (Kir1-Kir7) identified, each with distinct physiological roles and biophysical properties.[2][5] Dysregulation of Kir channels is implicated in various pathologies, including cardiac arrhythmias, epilepsy, and renal disorders, making them significant therapeutic targets.[2][4][6]
Discovery of ML133: A Selective Kir2.x Inhibitor
The lack of selective pharmacological tools has historically hindered the study of specific Kir channel functions.[2][6] To address this, a high-throughput screen (HTS) of over 300,000 small molecules was conducted by the Molecular Libraries Probe Production Centers Network (MLPCN) to identify modulators of Kir2.1, a key channel in cardiac and neuronal tissues.[2][4] This screening effort led to the identification of ML133 (N-(4-methoxybenzyl)-1-(naphthalene-1-yl)methanamine) as a potent and selective inhibitor of the Kir2.x family of channels.[5][6]
Caption: Workflow for the discovery of ML133.
Pharmacological Profile of ML133
ML133 is distinguished by its selective inhibition of the Kir2.x channel subfamily. It exhibits little to no activity against Kir1.1 (ROMK) and significantly weaker activity against Kir4.1 and Kir7.1.[2][4] This selectivity makes it an invaluable tool for isolating the contributions of Kir2.x channels in various physiological contexts.
Potency and pH Dependence
A key feature of ML133 is the pH-dependent nature of its inhibitory activity, which is attributed to a protonatable nitrogen atom in its structure.[5][7] Its potency against Kir2.1 channels increases as the extracellular pH becomes more alkaline.[2][4]
| Channel Subtype | IC50 (μM) at pH 7.4 | IC50 (μM) at pH 8.5 | IC50 (μM) at pH 6.5 | Reference |
| Kir2.1 | 1.8 | 0.29 | 10.0 | [2][4][7] |
| Kir2.2 | 2.9 | - | - | |
| Kir2.3 | 4.0 | - | - | |
| Kir2.6 | 2.8 | - | - | |
| Kir1.1 (ROMK) | >300 | 85.5 | - | [2] |
| Kir4.1 | 76 | - | - | [2] |
| Kir7.1 | 33 | - | - | [2] |
| Table 1: Inhibitory potency (IC50) of ML133 against various Kir channel subtypes at different pH values. |
Ancillary Pharmacology
ML133 demonstrates a clean ancillary pharmacology profile. It was evaluated against a panel of 68 radioligand binding assays for various G-protein coupled receptors (GPCRs), ion channels, and transporters, showing minimal off-target activity.[2][4] Notably, it is inactive against L- and N-type calcium channels and the hERG potassium channel, which is a critical feature for a tool compound intended for cardiovascular research.[2]
Mechanism of Action: Intracellular Pore Blockade
Mutagenesis studies have identified two key residues within the second transmembrane domain (M2) of Kir2.1, Aspartic Acid 172 (D172) and Isoleucine 176 (I176), as critical determinants for the high potency of ML133.[2][4] The corresponding residues in the ML133-insensitive Kir1.1 channel are Asparagine (N171) and Cysteine (C175). Swapping these residues from Kir2.1 into Kir1.1 (N171D and C175I mutations) confers ML133 sensitivity to the otherwise resistant Kir1.1 channel.[2][4] This suggests that ML133 binds within the cytoplasmic pore, interacting with these specific residues to occlude the ion conduction pathway.
Caption: Proposed mechanism of ML133 action on Kir2.1 channels.
The phenomenon of "knock-off," where inward K+ ion flux can displace a blocker from its binding site, was also investigated. While a weaker analog of ML133 showed a dramatic knock-off profile, the interaction between ML133 and the wild-type Kir2.1 channel was too strong to be significantly affected by K+ influx under the experimental conditions.[2][4] This indicates a high-affinity interaction within the channel pore.
Experimental Protocols
ML133's utility as a research tool is demonstrated through its application in various experimental assays. The following are detailed methodologies for key experiments cited in the characterization of ML133.
High-Throughput Screening: Thallium (Tl+) Influx Assay
This assay was used for the primary screening to identify inhibitors of Kir2.1. It uses thallium influx as a surrogate for potassium flux.
-
Cell Line: HEK-293 cells stably expressing the Kir2.1 channel.
-
Assay Principle: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™). The addition of a Tl+-containing buffer initiates influx through active Kir2.1 channels, causing an increase in fluorescence. Channel inhibitors will prevent this influx, resulting in a lower fluorescence signal.
-
Protocol Outline:
-
Cell Plating: Plate Kir2.1-HEK-293 cells in 384-well microplates.
-
Compound Addition: Add library compounds (e.g., ML133) at a final concentration of 10 μM.
-
Dye Loading: Incubate cells with the FluxOR™ reagent.
-
Signal Measurement: Use a kinetic imaging plate reader (e.g., Hamamatsu FDSS 6000) to measure baseline fluorescence.
-
Stimulation: Add a stimulus buffer containing Tl+ to the wells.
-
Data Acquisition: Immediately measure the kinetic fluorescence response.
-
Analysis: Calculate the percentage of inhibition based on the reduction in Tl+ influx compared to control wells (DMSO).
-
Electrophysiology: Automated Patch Clamp
Automated electrophysiology was used for hit confirmation and initial characterization.
-
Instrument: IonWorks Quattro or similar automated patch-clamp system.
-
Cell Line: HEK-293 cells stably expressing Kir2.1.
-
Mode: Population Patch Clamp (PPC) in a 384-well format.
-
Solutions:
-
External Buffer (pH 7.4): 140 mM K-gluconate, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose.
-
Internal Buffer (pH 7.2): 40 mM KCl, 100 mM K-gluconate, 1 mM MgCl2, 5 mM HEPES, 2 mM CaCl2.
-
Perforating Agent: 0.1 mg/mL amphotericin B in the internal buffer to achieve electrical access.
-
-
Voltage Protocol:
-
Hold membrane potential at +10 mV.
-
Step to -100 mV for 800 ms (B15284909) to measure Kir2.1 current.
-
Step back to +10 mV for 600 ms.
-
Apply a voltage ramp from -100 mV to +100 mV over 800 ms to assess current-voltage relationship.
-
-
Procedure:
-
Dispense cells into the PPC plate.
-
Establish seals and perforate the cells with amphotericin B.
-
Record baseline Kir2.1 currents using the voltage protocol.
-
Add ML133 (or other test compounds) and incubate for ~4 minutes.
-
Record post-compound currents using the same protocol.
-
Calculate the percentage of inhibition: ((I_pre - I_post) / I_pre) * 100%.
-
Caption: Automated patch-clamp electrophysiology workflow.
Electrophysiology: Manual Whole-Cell Patch Clamp
Manual patch clamp provides higher resolution data for detailed mechanistic studies.
-
Setup: Standard patch-clamp rig with amplifier and data acquisition system (e.g., Axopatch amplifier, pClamp software).
-
Cell Line: HEK-293 cells or other suitable cells transiently or stably expressing the Kir channel of interest.
-
Solutions: Similar to those used in automated patch clamp, but without the perforating agent for conventional whole-cell configuration.
-
Voltage Protocol: A typical protocol involves holding the cell at a specific potential (e.g., 0 mV or +10 mV) and applying voltage steps or ramps to elicit inward and outward currents (e.g., a step to -100 mV followed by a ramp from -100 mV to +100 mV).[2] The protocol is repeated at regular intervals (e.g., every 10 seconds) to monitor the time course of the drug effect.
-
Procedure:
-
Establish a whole-cell recording configuration on a single cell.
-
Record stable baseline currents for several minutes.
-
Perfuse the cell with an external solution containing ML133 at the desired concentration.
-
Continue recording until the inhibitory effect reaches a steady state (typically >10 minutes).
-
Wash out the compound to assess the reversibility of the block.
-
At the end of the experiment, a known blocker (e.g., Ba2+) can be applied to confirm the recorded current is from the Kir channel.[2]
-
Conclusion
ML133 is a landmark small molecule that has significantly advanced the study of inward rectifier potassium channels. As the first potent and selective inhibitor for the Kir2.x subfamily, it provides an essential tool for dissecting the physiological and pathophysiological roles of these channels. Its well-characterized pharmacology, pH-dependent mechanism, and defined molecular determinants of action make it an exemplary probe for both basic research and as a foundation for the development of future therapeutics targeting Kir channel-related diseases.
References
- 1. Inwardly rectifying potassium channels (K<sub>IR</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inward-rectifier potassium channel - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cardiac and Renal Inward Rectifier Potassium Channel Pharmacology: Emerging Tools for Integrative Physiology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of M133: A Guide to a Novel Molecular Entity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Assessment: The identifier "M133" is associated with multiple distinct entities in scientific and technical literature, leading to significant ambiguity. Our initial investigation revealed references to miRNA-133a-3p and its target proteins[1], the RNA-binding protein RBM33[2], a gas-operated machine gun variant designated Xthis compound[3], and a cytarabine (B982) prodrug known as MB07133[4]. Due to this lack of a singular, universally recognized molecular entity designated as "this compound," this guide will serve as a comprehensive template. It will outline the necessary framework and methodologies for characterizing a novel compound, hypothetically named this compound, from target identification to the elucidation of its mechanism of action.
Target Protein Identification and Validation
The foundational step in characterizing any new therapeutic agent is the identification and validation of its biological target. This process involves a combination of computational and experimental approaches to pinpoint the protein(s) with which the compound interacts to exert its effects.
Experimental Approaches for Target Identification
A variety of experimental techniques can be employed to identify the molecular target of a novel compound. These methods range from affinity-based proteomics to genetic screening.
Experimental Workflow: Target Identification
Caption: Workflow for identifying the protein target of this compound.
Table 1: Methodologies for Target Identification
| Method | Principle | Application |
| Affinity Chromatography | Immobilized this compound is used to capture interacting proteins from cell lysates. | Identification of direct binding partners. |
| Yeast Three-Hybrid | A hybrid molecule containing this compound is used to bridge two fusion proteins in yeast, activating a reporter gene. | Screening for proteins that bind to small molecules. |
| Phage Display | A library of proteins or peptides is displayed on the surface of bacteriophages and panned against this compound. | Identifying high-affinity binders from a large library. |
Binding Site Characterization
Once the target protein is identified, the precise binding site of this compound on the protein must be determined. This information is crucial for understanding the mechanism of action and for guiding further drug development efforts.
Techniques for Mapping the Binding Site
A combination of biophysical and structural biology techniques is employed to delineate the binding pocket.
Table 2: Techniques for Binding Site Mapping
| Technique | Methodology | Outcome |
| X-ray Crystallography | The target protein is co-crystallized with this compound, and the structure is solved by X-ray diffraction. | High-resolution 3D structure of the this compound-target complex. |
| Cryo-Electron Microscopy (Cryo-EM) | The this compound-target complex is rapidly frozen and imaged with an electron microscope. | 3D structure of large or flexible protein complexes. |
| Nuclear Magnetic Resonance (NMR) | Isotope-labeled protein is titrated with this compound to observe chemical shift perturbations. | Identification of amino acid residues involved in binding. |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | The rate of deuterium (B1214612) exchange in the protein backbone is measured in the presence and absence of this compound. | Identifies regions of the protein that become protected from solvent upon this compound binding. |
| Site-Directed Mutagenesis | Amino acid residues predicted to be in the binding site are mutated, and the effect on this compound binding is measured. | Validation of key interacting residues. |
Quantitative Analysis of the this compound-Target Interaction
A thorough quantitative analysis of the binding interaction is essential for structure-activity relationship (SAR) studies and for predicting the in vivo behavior of the compound.
Table 3: Quantitative Binding Parameters
| Parameter | Description | Method of Determination |
| Dissociation Constant (Kd) | A measure of the binding affinity between this compound and its target. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST) |
| Association Rate Constant (kon) | The rate at which this compound binds to its target. | SPR |
| Dissociation Rate Constant (koff) | The rate at which the this compound-target complex dissociates. | SPR |
| IC50/EC50 | The concentration of this compound required to inhibit or activate 50% of the target's activity. | Functional assays (e.g., enzyme activity assays, cell-based assays) |
Signaling Pathway Elucidation
Understanding how the binding of this compound to its target protein modulates cellular signaling pathways is critical to understanding its overall biological effect.
Hypothetical Signaling Pathway Modulated by this compound
The following diagram illustrates a hypothetical signaling cascade that could be modulated by this compound's interaction with a target kinase.
Signaling Pathway: this compound Inhibition of a Kinase Cascade
Caption: Hypothetical inhibition of a kinase cascade by this compound.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols for key assays are indispensable.
Protocol: Surface Plasmon Resonance (SPR) for Kd Determination
This protocol outlines the general steps for determining the dissociation constant (Kd) of the this compound-target interaction using SPR.
-
Immobilization of the Target Protein:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified target protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the immobilized target protein surface, starting with the lowest concentration.
-
Monitor the change in the SPR signal (response units) over time to measure association and dissociation.
-
Regenerate the sensor surface between injections with a mild regeneration solution to remove bound this compound.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (kon) and dissociation (koff) rate constants.
-
Calculate the dissociation constant (Kd) as the ratio of koff/kon.
-
Note on Biochemical Assays: A wide range of biochemical assays can be adapted to study the interaction of a small molecule with its target protein. These include methods for monitoring nucleotide exchange and hydrolysis for GTPases, which are crucial for understanding the regulation of these molecular switches.[5][6]
This guide provides a structured approach to the comprehensive characterization of a novel molecular entity, "this compound." By following these methodologies, researchers can systematically unravel its target, binding site, and mechanism of action, paving the way for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for detecting RBM33-binding sites in HEK293T cells using PAR-CLIP-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M134 Minigun - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Biochemical assays to characterize Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unable to Proceed: The specified "M133 inhibitor" does not correspond to a known pharmacological agent or target in publicly available scientific literature.
Extensive searches for a pharmacological profile of an "M133 inhibitor" have not yielded any specific or identifiable information. The designation "this compound" does not appear to correspond to a recognized protein, gene, or other molecular target within the scope of publicly accessible scientific and pharmacological databases.
This lack of information could be due to several reasons:
-
Internal or Proprietary Code: "this compound" may be an internal, non-public designation for a compound or target used within a specific research institution or pharmaceutical company.
-
Novel or Unpublished Research: The target or inhibitor may be part of very recent, unpublished research that has not yet entered the public domain.
-
Typographical Error: The designation "this compound" may be a typographical error of a different, established target.
Without a verifiable molecular target, it is not possible to provide a pharmacological profile, including quantitative data, experimental protocols, or associated signaling pathways as requested. The core requirements of the prompt, such as data presentation in tables and visualization of pathways, are contingent on the availability of this fundamental information.
Therefore, this request cannot be fulfilled at this time. If "this compound" is a specific internal code or a less common name for a known target, providing the standard nomenclature (e.g., the full protein name, gene name, or alternative compound name) would be necessary to proceed with generating the requested in-depth technical guide.
M133 (CAS Number 185669-79-8): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of M133 (also known as ML133), a selective inhibitor of the inwardly rectifying potassium channel Kir2.1. This document consolidates key information on its chemical properties, biological activity, relevant experimental protocols, and its role in cellular signaling pathways.
Core Compound Information
This compound is a small molecule identified through high-throughput screening as a potent and selective inhibitor of the Kir2.1 channel.[1] Its discovery has provided a valuable chemical probe for studying the physiological and pathological roles of Kir2.x channels.[1]
Physicochemical and Biological Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 185669-79-8 |
| Molecular Formula | C₁₉H₁₉NO |
| Molecular Weight | 277.36 g/mol |
| Physical State | Solid |
| Color | White |
| Solubility | DMSO: 10 mg/mL (clear, colorless) |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2–8 °C. Following reconstitution, aliquot and freeze at -20°C. Stock solutions are stable for up to 3 months at -20°C.[1][2] |
| logP | ca. 4.1 at 25 °C (Indicates potential for bioaccumulation) |
Biological Activity and Selectivity
This compound is a potent inhibitor of Kir2.1 channels with pH-dependent activity.[1] The table below details its inhibitory concentrations (IC₅₀) against various inwardly rectifying potassium (Kir) channels.
| Channel | IC₅₀ (μM) at pH 7.4 | IC₅₀ (μM) at pH 8.5 | Notes |
| Kir2.1 | 1.8 | 0.29 | Exhibits increased potency at higher pH.[1][3] |
| Kir2.2 | Similar to Kir2.1 | - | This compound shows little selectivity among members of the Kir2.x family.[1] |
| Kir2.3 | Similar to Kir2.1 | - | This compound shows little selectivity among members of the Kir2.x family.[1] |
| Kir2.6 | Similar to Kir2.1 | - | This compound shows little selectivity among members of the Kir2.x family. |
| Kir1.1 (ROMK) | > 300 | 85.5 | Demonstrates high selectivity against Kir1.1 at physiological pH.[1] |
| Kir4.1 | 76 | - | Displays weak activity.[1] |
| Kir7.1 | 33 | - | Displays weak activity.[1] |
This compound has been shown to have a relatively clean off-target profile, showing activity in only two non-Kir2.1-based assays out of 218 high-throughput screening campaigns.[2][4] It also displays a clean profile in a radioligand binding panel of 68 G protein-coupled receptors (GPCRs), ion channels, and transporters.[2][4]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
High-Throughput Screening for Kir2.1 Inhibitors (Thallium Flux Assay)
This protocol describes the fluorescence-based thallium (Tl⁺) flux assay used for the high-throughput screening that identified this compound.[3] Tl⁺ is used as a surrogate for K⁺, and its influx through the Kir2.1 channel is detected by a Tl⁺-sensitive fluorescent dye.[3]
Materials:
-
HEK293 cells stably expressing Kir2.1
-
384-well plates
-
Tl⁺-sensitive fluorescent dye (e.g., FluxOR™)
-
Assay buffer
-
Thallium stimulus buffer
-
Kinetic imaging plate reader (e.g., Hamamatsu FDSS 6000)
-
Compound library (including this compound)
Procedure:
-
Cell Plating: Plate HEK293-Kir2.1 cells in 384-well plates and culture overnight.
-
Dye Loading: Load the cells with a Tl⁺-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Add compounds from the library (typically at a concentration of 10 μM) to the wells and incubate for a specified period (e.g., 20 minutes) at room temperature.
-
Baseline Fluorescence Reading: Measure the baseline fluorescence using a kinetic imaging plate reader.
-
Thallium Stimulation and Data Acquisition: Add the thallium stimulus buffer to the wells while continuously recording the fluorescence signal at a defined frequency (e.g., 1 Hz) for a set duration (e.g., 4 minutes).
-
Data Analysis: The rate of fluorescence increase corresponds to the influx of Tl⁺ through the Kir2.1 channels. The inhibitory effect of each compound is calculated by comparing the fluorescence rate in the presence of the compound to that of control wells (e.g., DMSO vehicle). Confirmed hits are then subjected to concentration-response analysis to determine their IC₅₀ values.
Electrophysiological Characterization (Manual Patch Clamp)
This protocol details the whole-cell patch clamp recording method used to confirm and characterize the inhibitory effect of this compound on Kir2.1 channels.[1][3]
Materials:
-
HEK293 cells expressing Kir2.1
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) solution
-
Extracellular (bath) solution at various pH levels (e.g., 6.5, 7.4, 8.5)
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fill with the intracellular solution.
-
Whole-Cell Configuration: Obtain a gigaseal between the patch pipette and a single cell and then rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage Protocol: Apply a voltage protocol to the cell. A typical protocol consists of a step to a hyperpolarizing potential (e.g., -100 mV) to record Kir2.1 currents, followed by a voltage ramp (e.g., from -100 mV to +100 mV) to monitor the quality of the recording.[1] This protocol is repeated at regular intervals (e.g., every 10 seconds).
-
Compound Application: After establishing a stable baseline current, perfuse the bath with the extracellular solution containing this compound at the desired concentration and pH.
-
Data Acquisition and Analysis: Record the changes in Kir2.1 current amplitude after the application of this compound. The percentage of inhibition is calculated by comparing the current in the presence of this compound to the baseline current. Concentration-response curves are generated to determine the IC₅₀ of this compound at different pH values.
Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving Kir2.1 and the experimental workflow for the discovery of this compound.
High-Throughput Screening Workflow for this compound Discovery
Caption: High-throughput screening workflow for the discovery of this compound.[3]
Kir2.1 Signaling in Myoblast Differentiation
Caption: Role of Kir2.1 in the calcineurin signaling pathway during myoblast differentiation.[5]
Kir2.1 Signaling in Myocardial Fibrosis
Caption: Involvement of Kir2.1 in the TGF-β1/Smad signaling pathway in myocardial fibrosis.[6]
Generalized Synthetic Workflow for this compound Analogs
Caption: Generalized synthetic workflow for this compound and its analogs.[1]
References
- 1. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inwardly Rectifying Potassium Channel Kir2.1 and its “Kir-ious” Regulation by Protein Trafficking and Roles in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 5. The calcineurin pathway links hyperpolarization (Kir2.1)-induced Ca2+ signals to human myoblast differentiation and fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Kir2.1 improves myocardial fibrosis by inhibiting Ca 2+ overload and the TGF-β1/Smad signaling pathway : Activation of Kir2.1 improves myocardial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogs of the M133 Compound: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound M133, a selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, has emerged as a significant molecule in oncology research. Its unique chemical scaffold, characterized by a carbamodithioate zinc-binding group, an N-ethyl-N-(4-pyridinylmethyl) cap, and an aminophenyl-carbonyl-phenyl linker, offers a promising starting point for the development of novel anti-cancer therapeutics. Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. The dysregulation of HDACs is frequently observed in various cancers, making them a validated target for therapeutic intervention. Inhibition of HDAC1 and HDAC2 has been shown to induce cell cycle arrest, differentiation, and apoptosis in tumor cells.
This technical guide provides an in-depth overview of the structural analogs of the this compound compound. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering detailed information on the synthesis, biological activity, and experimental evaluation of these compounds. The guide summarizes quantitative data in structured tables for easy comparison, provides detailed experimental protocols for key assays, and utilizes visualizations to illustrate critical signaling pathways and experimental workflows.
Core Compound: this compound
-
IUPAC Name: Carbamodithioic acid, N-ethyl-N-(4-pyridinylmethyl)-, [4-[[(2-aminophenyl)amino]carbonyl]phenyl]methyl ester
-
CAS Number: 2127411-61-2
-
Molecular Formula: C23H24N4OS2
-
Mechanism of Action: Selective inhibitor of HDAC1 and HDAC2.[1]
-
Reported Activity: Demonstrates anti-proliferative activity against a range of human tumor cell lines with IC50 values in the micromolar range.[1]
Structural Analogs and Structure-Activity Relationship (SAR)
While direct structural analogs of this compound featuring the carbamodithioate zinc-binding group are not extensively reported in publicly available literature, a significant body of research exists on HDAC inhibitors with similar cap and linker moieties, but different zinc-binding groups. The general pharmacophore model for class I HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a surface-recognition cap group. Understanding the structure-activity relationships of these related compounds provides valuable insights for the design of novel this compound analogs.
Analogs with Alternative Zinc-Binding Groups
A prevalent class of HDAC1/2 selective inhibitors utilizes a 2-aminobenzamide (B116534) moiety as the zinc-binding group. These compounds have shown significant promise in preclinical and clinical studies.
Table 1: Biological Activity of 2-Aminobenzamide-Based HDAC1/2 Inhibitors
| Compound ID | Modifications (relative to a common scaffold) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Cell Line Antiproliferative Activity (IC50, µM) | Reference |
| 19f | 3-indolyl capping group | 130 | 280 | 310 | AML and HEL cells (potent activity) | [2] |
| 21a | Phenyl capping group, substituted aminobenzamide | Potent and selective for HDAC1/2 | Potent and selective for HDAC1/2 | Less potent | AML and HEL cells (potent activity) | [2] |
| 29b | Pyrazine-piperazine linker, no capping group | 70 | 260 | 6100 | AML and HEL cells (potent activity) | [1][2] |
| MS-275 (Entinostat) | Pyridine-containing cap, aminobenzamide ZBG | Potent HDAC1/3 inhibitor | Less potent | Potent HDAC1/3 inhibitor | Various cancer cell lines | [3] |
| Mocetinostat | Pyridine-containing cap, aminobenzamide ZBG | Potent class I HDAC inhibitor | Potent class I HDAC inhibitor | Potent class I HDAC inhibitor | Various cancer cell lines | [3] |
Analogs with Pyridine-Containing Cap Groups
The N-ethyl-N-(4-pyridinylmethyl) cap of this compound is crucial for interacting with residues at the rim of the HDAC active site. Modifications to this cap group can significantly impact potency and isoform selectivity. Several studies have explored various pyridine-based cap groups in the design of HDAC inhibitors. For instance, the substitution on the pyridine (B92270) ring and the nature of the linker attaching it to the core scaffold are key determinants of activity.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its structural analogs.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature for the measurement of HDAC1 and HDAC2 activity.[4][5][6]
Materials:
-
Recombinant human HDAC1 and HDAC2 enzymes
-
HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease and a stop solution like Trichostatin A)
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC Assay Buffer.
-
In a 96-well plate, add the diluted compounds. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Add the recombinant HDAC1 or HDAC2 enzyme to each well (except the negative control).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution to each well. The developer will cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature for 15-30 minutes to allow for signal development.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data using appropriate software.
Workflow for In Vitro HDAC Activity Assay:
Caption: Workflow for a fluorometric in vitro HDAC activity assay.
Cell-Based HDAC Inhibition Assay
This assay measures the ability of a compound to inhibit HDAC activity within a cellular context.[7][8][9]
Materials:
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
Cell-permeable HDAC substrate
-
Lysis/Developer solution
-
Test compounds
-
96-well clear-bottom black plates
-
Luminescence or fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24-48 hours).
-
Add the cell-permeable HDAC substrate to the wells and incubate to allow for deacetylation by intracellular HDACs.
-
Lyse the cells and initiate the detection reaction by adding the Lysis/Developer solution.
-
Measure the luminescence or fluorescence signal.
-
Determine the IC50 values for cellular HDAC inhibition.
In Vivo Xenograft Model for Efficacy Studies
Animal models are essential for evaluating the in vivo anti-tumor efficacy of this compound analogs.[10][11]
Procedure:
-
Cell Culture: Culture a human cancer cell line (e.g., HCT116 colorectal carcinoma) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the test compound (this compound analog) and vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dose.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for pharmacodynamic markers like histone acetylation).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to assess the in vivo efficacy of the compound.
Workflow for an In Vivo Xenograft Study:
Caption: Workflow for an in vivo xenograft efficacy study.
Signaling Pathways
Inhibition of HDAC1 and HDAC2 by this compound and its analogs leads to the hyperacetylation of histone and non-histone proteins, which in turn modulates the expression of a variety of genes involved in key cellular processes.
HDAC1/2 Inhibition and Downstream Effects in Cancer Cells:
Selective inhibition of HDAC1 and HDAC2 has been shown to upregulate the expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A), leading to cell cycle arrest at the G1/S checkpoint.[12][13] Furthermore, HDAC1/2 inhibition can induce apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of the p53 tumor suppressor pathway and the Bcl-2 family of proteins.[12][14]
Caption: Signaling pathway of HDAC1/2 inhibition by this compound analogs.
Conclusion
The this compound compound represents a compelling chemical starting point for the development of novel and selective HDAC1/2 inhibitors. While direct analogs sharing its unique carbamodithioate zinc-binding group are not widely documented, the extensive research into structurally related compounds, particularly those with 2-aminobenzamide moieties and varied cap groups, provides a rich foundation for future drug discovery efforts. The experimental protocols and signaling pathway information detailed in this guide are intended to facilitate the rational design, synthesis, and evaluation of the next generation of this compound-inspired HDAC inhibitors, with the ultimate goal of advancing cancer therapy.
References
- 1. Multicomponent synthesis and binding mode of imidazo[1,2-a]pyridine-capped selective HDAC6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 5. abcam.co.jp [abcam.co.jp]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
- 13. frontiersin.org [frontiersin.org]
- 14. HDAC2 as a target for developing anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on "M133" in Cancer Research: A Technical Guide
Introduction: The designation "M133" in the context of cancer research is ambiguous and can refer to several distinct entities, each with significant preliminary research findings. This technical guide provides an in-depth overview of the core preliminary studies for the most prominent "this compound" candidates: the cancer stem cell marker CD133 (also known as Prominin-1 or AC133), the KRAS G12D inhibitor MRTX1133 , and the tumor-suppressing microRNA miR-133 . This guide is intended for researchers, scientists, and drug development professionals, offering a structured summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Section 1: CD133 (AC133) in Cancer Research
CD133, a pentaspan transmembrane glycoprotein, is a well-established marker for identifying cancer stem cells (CSCs) in various solid tumors.[1][2] Its expression is often associated with tumor progression, chemoresistance, and shorter survival rates.[1]
Data Presentation:
Table 1: Association of CD133 Expression with Cancer Stem Cell Properties and Clinical Outcomes
| Cancer Type | Association with CSC Properties | Clinical Correlation | Reference |
| Glioblastoma | Enriched in tumor-initiating cells. | High expression correlates with poor prognosis. | [3] |
| Colorectal Cancer | CD133+ cells show enhanced self-renewal, migration, and invasion. | High expression is linked to poor prognosis.[4] | [5] |
| Lung Cancer | CD133+ cells can initiate tumor xenografts.[2] | Associated with disease progression.[2] | [2] |
| Liver Cancer | CD133+ cells have higher proliferative and tumorigenic potential and confer chemo/radio-resistance.[2] | Correlates with poor prognosis. | [2] |
| Ovarian Cancer | CD133+ cells, often with CXCR4, exhibit stem cell properties and chemoresistance.[2] | Linked to adverse outcomes. | [2] |
| Prostate Cancer | CD44+/α2β1high/CD133+ cells show increased self-renewal and invasion.[2] | Associated with more aggressive disease. | [2] |
Experimental Protocols:
1. Isolation of CD133+ Cancer Stem Cells:
-
Objective: To enrich for a population of cancer cells with stem-like properties.
-
Methodology:
-
Tumor tissue is dissociated into a single-cell suspension using enzymatic digestion (e.g., collagenase, dispase) and mechanical disruption.
-
Cells are incubated with a fluorochrome-conjugated anti-CD133 antibody.
-
CD133+ cells are sorted using Fluorescence-Activated Cell Sorting (FACS) or isolated using magnetic-activated cell sorting (MACS) with anti-CD133 microbeads.
-
The purity of the sorted population is verified by re-analyzing a small aliquot by flow cytometry.
-
2. In Vitro Tumor Sphere Formation Assay:
-
Objective: To assess the self-renewal capacity of isolated CD133+ cells.
-
Methodology:
-
Sorted CD133+ and CD133- cells are seeded at a low density in non-adherent culture plates.
-
Cells are cultured in a serum-free medium supplemented with growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF).
-
The formation of floating spherical colonies (tumorspheres) is monitored over 7-14 days.
-
The number and size of tumorspheres are quantified as a measure of self-renewal.
-
3. In Vivo Tumorigenicity Assay in Immunocompromised Mice:
-
Objective: To determine the tumor-initiating capacity of CD133+ cells.
-
Methodology:
-
Serially diluted numbers of sorted CD133+ and CD133- cells are prepared in a suitable matrix (e.g., Matrigel).
-
The cell suspensions are injected subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG).
-
Mice are monitored for tumor formation over a period of several weeks to months.
-
The number of cells required to form a tumor is determined to assess tumorigenic potential. For example, as few as 10^4 CD133+ lung cancer cells were able to generate tumor xenografts, while a tenfold higher number of CD133- cells were not tumorigenic.[2]
-
Signaling Pathways:
CD133 is implicated in the activation of several key signaling pathways that promote cancer stem cell survival and proliferation.
Caption: CD133-mediated activation of PI3K/AKT/mTOR and Wnt/β-catenin pathways.
Section 2: MRTX1133 in Cancer Research
MRTX1133 is a potent and selective, non-covalent inhibitor of KRAS G12D, a driver mutation in several cancers, most notably pancreatic ductal adenocarcinoma (PDAC).[6][7] Preclinical studies have demonstrated its anti-tumor efficacy.[6][7]
Data Presentation:
Table 2: Preclinical Efficacy of MRTX1133
| Parameter | Value/Observation | Cancer Model | Reference |
| In Vitro Potency (IC50) | < 2 nM | Biochemical homogeneous time-resolved fluorescence assay. | [6] |
| In Vivo Efficacy | Significant tumor regression, with complete or near-complete remissions within 14 days. | Immunocompetent mouse models of KRAS G12D-mutated pancreatic cancer. | [6] |
| Mechanism of Action | Inhibition of KRAS G12D leads to suppression of downstream RAF/MEK/ERK and PI3K/AKT/mTOR signaling. | KRAS G12D-mutant cancer cells. | [6] |
| Immune Microenvironment Modulation | Increases infiltration of cancer-fighting T cells into the tumor. | Mouse models of pancreatic cancer.[8] | [8] |
Experimental Protocols:
1. In Vitro Cell Viability Assay:
-
Objective: To determine the concentration of MRTX1133 that inhibits the growth of KRAS G12D-mutant cancer cells.
-
Methodology:
-
KRAS G12D-mutant cancer cell lines (e.g., MIA PaCa-2) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of MRTX1133 for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
2. Western Blot Analysis of Downstream Signaling:
-
Objective: To confirm that MRTX1133 inhibits the intended signaling pathways.
-
Methodology:
-
KRAS G12D-mutant cells are treated with MRTX1133 or a vehicle control for a short period (e.g., 2-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated and total forms of downstream effectors (e.g., p-ERK, ERK, p-AKT, AKT).
-
Changes in the phosphorylation status of these proteins indicate pathway inhibition.
-
3. In Vivo Xenograft Studies:
-
Objective: To evaluate the anti-tumor activity of MRTX1133 in a living organism.
-
Methodology:
-
KRAS G12D-mutant human pancreatic cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment (MRTX1133) and control (vehicle) groups.
-
The drug is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised for further analysis (e.g., histology, biomarker assessment).
-
Signaling Pathways:
MRTX1133 specifically targets the KRAS G12D mutant protein, preventing its downstream signaling cascade.
Caption: MRTX1133 inhibits KRAS G12D, blocking downstream signaling pathways.
Clinical Trials:
A Phase 1/2 clinical trial (NCT05737706) was initiated to evaluate MRTX1133 in patients with advanced solid tumors harboring a KRAS G12D mutation.[9][10][11][12] The study aimed to assess the safety, pharmacokinetics, and early clinical activity of MRTX1133.[10][11][12] The trial included patients with various solid tumors, including pancreatic, non-small cell lung, and colorectal cancers.[11] However, the study was terminated before the initiation of Phase 2.[10]
Section 3: miR-133 in Cancer Research
miR-133a and miR-133b are members of the myomiR family of microRNAs.[13] In many cancers, miR-133 acts as a tumor suppressor, and its expression is often downregulated.[13][14]
Data Presentation:
Table 3: Tumor Suppressive Roles of miR-133a in Various Cancers
| Cancer Type | Downstream Target(s) | Effect of miR-133a Overexpression | Reference |
| Breast Cancer | EGFR | Suppresses cell proliferation by interfering with DNA synthesis through the EGFR/Akt signaling pathway.[14] | [14] |
| Non-Small Cell Lung Cancer (NSCLC) | EGFR, YES1, CORO1C | Induces apoptosis and decreases cell proliferation via the EGFR/AKT/ERK signaling pathway.[14] | [14] |
| Esophageal Cancer | EGFR | Promotes apoptosis and radiosensitivity by downregulating the MEK/ERK pathway.[14] | [14] |
| Colorectal Cancer | SENP1 | Inhibits cell proliferation by upregulating CDK inhibitors (p16, p19, p21, p27).[14] | [14] |
| Gastric Cancer | ERBB2 (HER2) | Inhibits proliferation and promotes apoptosis by reducing p-ERK1/2 and p-AKT expression.[14] | [14] |
Experimental Protocols:
1. Quantitative Real-Time PCR (qRT-PCR) for miR-133 Expression:
-
Objective: To measure the expression levels of miR-133 in cancer cells or tissues compared to normal controls.
-
Methodology:
-
Total RNA, including small RNAs, is extracted from samples.
-
A specific reverse transcription reaction is performed using a stem-loop primer for miR-133 to generate cDNA.
-
qRT-PCR is performed using a forward primer specific to the mature miR-133 sequence and a universal reverse primer.
-
The expression level is normalized to a small non-coding RNA control (e.g., U6 snRNA).
-
2. Luciferase Reporter Assay for Target Validation:
-
Objective: To confirm that a predicted target gene is directly regulated by miR-133.
-
Methodology:
-
The 3' UTR of the target gene containing the predicted miR-133 binding site is cloned downstream of a luciferase reporter gene in a plasmid.
-
A mutant version of the 3' UTR with alterations in the miR-133 binding site is also created as a control.
-
Cells are co-transfected with the luciferase reporter plasmid and a miR-133 mimic or a negative control mimic.
-
Luciferase activity is measured after 24-48 hours. A significant decrease in luciferase activity in the presence of the miR-133 mimic for the wild-type 3' UTR, but not the mutant, confirms direct targeting.
-
Signaling Pathways:
miR-133 exerts its tumor-suppressive effects by binding to the mRNA of target oncogenes, leading to their degradation or translational repression.
References
- 1. New emerging roles of CD133 in cancer stem cell: Signaling pathway and miRNA regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of CD133 in cancer: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unmasking the Deceptive Nature of Cancer Stem Cells: The Role of CD133 in Revealing Their Secrets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD133-containing microvesicles promote colorectal cancer progression by inducing tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 9. A Phase 1/2 Multiple Expansion Cohort Trial of MRTX1133 in Patients with Advanced Solid Tumors Harboring a KRAS G12D Mutation | Dana-Farber Cancer Institute [dana-farber.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Study of MRTX1133 in Patients With Advanced Solid Tumors Harboring a KRAS G12D Mutation | Clinical Research Trial Listing ( Non-small Cell Lung Cancer | Colo-rectal Cancer | Advanced Solid Tumor | Pancreatic Adenocarcinoma | Solid Tumor ) ( NCT05737706 ) [trialx.com]
- 12. Facebook [cancer.gov]
- 13. Roles of the canonical myomiRs miR-1, -133 and -206 in cell development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging roles of MiR-133a in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Preparation and Use of M133 Stock Solution in Cell Culture
Disclaimer: The compound "M133" is not a universally recognized scientific nomenclature for a standard cell culture reagent. The following application note and protocol are provided as a generalized guide for the preparation, storage, and use of a hypothetical small molecule compound, herein referred to as this compound, for research purposes. Researchers should always refer to the manufacturer's or supplier's specific product data sheet for detailed information regarding solubility, stability, and safety.
Introduction
This compound is a potent and selective modulator of intracellular signaling pathways. Due to its efficacy and specificity, it is a valuable tool for researchers investigating cellular processes such as proliferation, differentiation, and apoptosis. This document provides a detailed protocol for the preparation of a concentrated stock solution of this compound and its subsequent use in cell culture-based assays. Proper preparation and handling are critical to ensure experimental reproducibility and to avoid artifacts from solvent toxicity or compound precipitation.
Physicochemical Properties and Storage
A summary of the essential properties for a typical small molecule like this compound is provided below. Users must obtain the specific values for their compound from the supplier.
| Property | Recommendation |
| Molecular Weight (MW) | Refer to the Certificate of Analysis (CoA). (e.g., 450.5 g/mol ) |
| Solvent of Choice | Dimethyl Sulfoxide (DMSO), cell culture grade.[1] |
| Maximum Solubility in DMSO | Refer to the product data sheet. (e.g., ≥ 50 mg/mL or > 100 mM) |
| Stock Solution Storage | Store in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.[2] |
| Stability | Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[2] Avoid repeated warming and cooling. |
Experimental Protocols
Protocol for Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution from a powdered form of this compound.
Materials:
-
This compound powder (e.g., 1 mg)
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)[3]
-
Sterile microcentrifuge tubes or amber glass vials[1]
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing (if necessary): If the compound is not supplied in a pre-weighed vial, accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube on an analytical balance inside a chemical fume hood.[1]
-
Calculation of Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example (for 1 mg of this compound with MW = 450.5 g/mol ):
-
Mass = 0.001 g
-
Concentration = 0.010 mol/L
-
MW = 450.5 g/mol
-
Volume (L) = 0.001 / (0.010 * 450.5) = 0.0002219 L = 221.9 µL
-
-
-
Dissolution: Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound powder.[2]
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution. If the compound does not fully dissolve, brief sonication in a water bath (10-15 minutes) may be helpful.[2] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, tightly sealed tubes. Label each aliquot clearly with the compound name, concentration, and date. Store immediately at -20°C or -80°C.
Protocol for Treating Cells with this compound
This protocol outlines the steps for diluting the this compound stock solution into cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells ready for treatment
-
Sterile conical tubes and pipettes
Procedure:
-
Determine Final Working Concentration: Decide on the final concentration(s) of this compound required for the experiment (e.g., 1 µM, 5 µM, 10 µM).
-
Control Solvent Toxicity: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.1%, to avoid solvent-induced cellular stress or toxicity.[1][4]
-
Dilution Strategy:
-
Direct Dilution (Recommended): The most common method is to perform a serial dilution of the stock solution directly into the pre-warmed culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required (e.g., add 5 µL of stock to 5 mL of medium).
-
Intermediate Dilution: For very low final concentrations, creating an intermediate dilution in sterile medium or PBS may be necessary to ensure accurate pipetting.
-
-
Adding to Cells: While gently swirling the flask or plate, add the final this compound-containing medium to the cells. This helps to prevent localized high concentrations of the compound or solvent.[1]
-
Vehicle Control: Always include a vehicle control group in your experimental design. This group should be treated with the same final concentration of DMSO as the highest concentration of this compound used, but without the compound itself.
Quantitative Data Summary:
| Parameter | Stock Solution | Working Solution (Example) |
| Compound | This compound | This compound |
| Solvent | DMSO | Cell Culture Medium |
| Concentration | 10 mM | 1 - 10 µM |
| Final DMSO % | 100% | ≤ 0.1% |
| Storage Temperature | -20°C / -80°C | N/A |
Mechanism of Action & Signaling Pathway
This compound is hypothesized to act as an agonist for a G protein-coupled receptor (GPCR), initiating downstream signaling cascades. Based on related research, this compound may trigger multiple intracellular pathways that bifurcate at the receptor level, leading to the activation of transcription factors involved in cellular responses.[5]
Caption: Hypothetical signaling pathways activated by this compound.
Experimental Workflow
The following diagram illustrates the overall workflow from stock solution preparation to a typical cell-based assay.
Caption: General workflow for using this compound in cell culture experiments.
References
- 1. emulatebio.com [emulatebio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. himedialabs.com [himedialabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of Intracellular Signaling Pathways by the Murine Cytomegalovirus G Protein-Coupled Receptor M33 Occurs via PLC-β/PKC-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML133 in Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML133 is a potent and selective small molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (K+) channels.[1][2][3] These channels play a crucial role in setting the resting membrane potential in various cell types, making them significant targets in cardiovascular, neurological, and other disorders.[1] This document provides detailed application notes and protocols for the use of ML133 in patch clamp electrophysiology experiments to ensure accurate and reproducible results.
Data Presentation: Quantitative Analysis of ML133 Inhibition
The inhibitory potency of ML133 is pH-dependent, with increased potency at more alkaline pH.[1][4] The following table summarizes the half-maximal inhibitory concentration (IC50) values of ML133 for various Kir channels.
| Channel Subtype | Species | IC50 (μM) at pH 7.4 | IC50 (μM) at pH 8.5 | IC50 (μM) at pH 6.5 | Reference(s) |
| Kir2.1 | Murine | 1.8 | 0.29 | 9.1 | [1][4][5] |
| Kir2.2 | Human | 2.9 | Not Reported | Not Reported | [3] |
| Kir2.3 | Human | 4.0 | Not Reported | Not Reported | [2][3] |
| Kir2.6 | Human | 2.8 | Not Reported | Not Reported | [3] |
| Kir1.1 (ROMK) | Rat | > 300 | Not Reported | Not Reported | [1][3] |
| Kir4.1 | Rat | 76 | Not Reported | Not Reported | [1][3] |
| Kir7.1 | Human | 33 | Not Reported | Not Reported | [1][3] |
Note: The increased potency at higher pH is attributed to the physicochemical properties of ML133, which likely lead to a higher intracellular concentration.[1][5]
Experimental Protocols
Preparation of ML133 Stock Solutions
Proper preparation of stock solutions is critical for accurate experimental concentrations.
Materials:
-
ML133 hydrochloride (M.W. 313.82 g/mol )[3]
-
Dimethyl sulfoxide (B87167) (DMSO)[5]
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 3.14 mg of ML133 hydrochloride in 1 mL of DMSO.[3]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Whole-Cell Patch Clamp Protocol for Assessing ML133 Inhibition
This protocol is designed for recording Kir2.x channel currents in a heterologous expression system (e.g., HEK293 cells) using the whole-cell patch clamp configuration.[5][6][7]
Solutions:
-
External (Bath) Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES. Adjust pH to 7.4 with KOH.[1]
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA. Adjust pH to 7.4 with KOH.
-
ML133 Working Solutions: Prepare fresh daily by diluting the 10 mM DMSO stock solution into the external solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
Procedure:
-
Plate cells expressing the Kir2.x channel of interest onto glass coverslips suitable for microscopy and patch clamp recording.[6]
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.[7]
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[7]
-
Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ).[8]
-
Rupture the cell membrane to achieve the whole-cell configuration.[6]
-
Clamp the cell membrane potential at a holding potential of -80 mV.[1]
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir channel currents.
-
Establish a stable baseline recording of the channel currents in the external solution.
-
Perfuse the recording chamber with the external solution containing the desired concentration of ML133. A typical application to observe inhibition would be 10 µM.[1][9]
-
Record the currents after the drug application has reached a steady-state effect.
-
To determine the IC50, apply a range of ML133 concentrations and measure the resulting current inhibition.
Visualization of Pathways and Workflows
Signaling Pathway of Kir2.1 Inhibition by ML133
The following diagram illustrates the mechanism of ML133 as a pore blocker of the Kir2.1 channel.
Caption: Mechanism of ML133 as a direct pore blocker of the Kir2.1 channel.
Experimental Workflow for Patch Clamp Analysis of ML133
This diagram outlines the key steps in a patch clamp experiment to evaluate the effect of ML133.
References
- 1. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. ML 133 hydrochloride | Inward Rectifier Potassium Channels | Tocris Bioscience [tocris.com]
- 4. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. axolbio.com [axolbio.com]
- 8. Patch Clamp Protocol [labome.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Kir2.1 Function in Neurons using M133
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inwardly rectifying potassium channel Kir2.1, encoded by the KCNJ2 gene, is a critical regulator of neuronal excitability.[1][2] By contributing significantly to the resting membrane potential, Kir2.1 channels influence a neuron's response to synaptic input and its propensity to fire action potentials.[3] Dysregulation of Kir2.1 function has been implicated in various neurological disorders, making it a key target for research and therapeutic development.
M133 is a potent and selective small-molecule inhibitor of the Kir2.x family of inward rectifier potassium channels.[4] Its ability to specifically block Kir2.1 channels with sub-micromolar to low micromolar affinity makes it an invaluable tool for elucidating the physiological and pathological roles of these channels in the nervous system. These application notes provide a comprehensive guide for utilizing this compound to study Kir2.1 function in neurons, including detailed protocols for key experiments and data presentation for easy reference.
Data Presentation
This compound Potency and Selectivity
This compound exhibits potent, pH-dependent inhibition of Kir2.1 channels. The neutral form of the molecule is thought to more readily cross the cell membrane, with the protonated form acting on an intracellular site. This results in increased potency at higher extracellular pH.
| Channel Subtype | IC50 (pH 7.4) | IC50 (pH 8.5) | Selectivity vs. Kir2.1 (at pH 7.4) | Reference |
| Kir2.1 | 1.8 µM | 290 nM | - | [4] |
| Kir1.1 (ROMK) | > 300 µM | > 30 µM | > 167-fold | [4] |
| Kir4.1 | 76 µM | Not Reported | ~ 42-fold | [4] |
| Kir7.1 | 33 µM | Not Reported | ~ 18-fold | [4] |
Table 1: Summary of this compound IC50 values for various Kir channel subtypes, demonstrating its selectivity for the Kir2.x family.
Effects of this compound on Neuronal Properties
The inhibition of Kir2.1 channels by this compound leads to a depolarization of the neuronal resting membrane potential, bringing the neuron closer to its firing threshold and thereby increasing its excitability.
| Neuronal Parameter | Effect of this compound | Quantitative Change | Cell Type | Reference |
| Resting Membrane Potential | Depolarization | Varies with concentration and neuron type | Spinal Microglia | [5] |
| Neuronal Firing | Increased Spontaneous Activity | Not explicitly quantified in available literature | Lamina I Projection Neurons | [5] |
| Cell Proliferation | Reduction | Significant reduction in BV2 microglia | BV2 Microglia | [5] |
Table 2: Documented effects of this compound on key neuronal and glial properties.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
This protocol describes the recording of Kir2.1 currents and the effect of this compound on the resting membrane potential and action potential firing in cultured neurons.
Materials:
-
Primary neuronal culture (e.g., cortical or hippocampal neurons)
-
Recording chamber
-
Upright or inverted microscope with DIC optics
-
Patch-clamp amplifier and digitizer (e.g., Axopatch 200B, Digidata 1440A)
-
Borosilicate glass capillaries
-
Micropipette puller
-
Micro-manipulator
-
Perfusion system
-
This compound stock solution (e.g., 10 mM in DMSO)
-
External (ACSF) and internal (pipette) solutions
Solutions:
-
Artificial Cerebrospinal Fluid (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, 25 mM glucose. Bubbled with 95% O₂/5% CO₂.
-
Internal Solution (for Kir2.1 current recording): 140 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.3 with KOH.
-
Internal Solution (for current-clamp recording): 135 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.3 with KOH.
Procedure:
-
Preparation:
-
Prepare fresh ACSF and internal solutions.
-
Pull patch pipettes with a resistance of 3-5 MΩ.
-
Prepare working concentrations of this compound in ACSF from the stock solution. Protect from light.
-
-
Recording:
-
Place the coverslip with cultured neurons in the recording chamber and perfuse with ACSF at a constant rate.
-
Establish a whole-cell patch-clamp configuration on a healthy neuron.
-
Voltage-Clamp Protocol for Kir2.1 Currents:
-
Hold the neuron at -70 mV.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -120 mV to -40 mV in 10 mV increments) to elicit inwardly rectifying currents.
-
Record baseline currents.
-
Perfuse the chamber with ACSF containing the desired concentration of this compound and repeat the voltage-step protocol.
-
-
Current-Clamp Protocol for Firing Properties:
-
Record the resting membrane potential (RMP).
-
Inject a series of depolarizing current steps to elicit action potentials.
-
Record baseline firing frequency, action potential waveform, and adaptation.
-
Perfuse with this compound and repeat the current injection protocol.
-
-
-
Data Analysis:
-
Analyze the reduction in the inward current amplitude at different voltages to determine the inhibitory effect of this compound.
-
Measure the change in RMP upon this compound application.
-
Analyze changes in action potential frequency, threshold, amplitude, and duration.
-
Protocol 2: Immunocytochemistry for Kir2.1 Visualization
This protocol allows for the visualization of Kir2.1 channel expression and localization in cultured neurons.
Materials:
-
Cultured neurons on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% normal goat serum in PBS
-
Primary antibody: anti-Kir2.1 antibody
-
Secondary antibody: fluorescently labeled goat anti-rabbit/mouse IgG
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Wash cultured neurons twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary anti-Kir2.1 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Protocol 3: Calcium Imaging to Assess Neuronal Activity
This protocol measures changes in intracellular calcium as an indicator of neuronal activity in response to this compound treatment.
Materials:
-
Cultured neurons on glass-bottom dishes
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubate the cultured neurons with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess dye.
-
-
Imaging:
-
Place the dish on the microscope stage and perfuse with HBSS.
-
Record baseline spontaneous calcium transients for a few minutes.
-
Perfuse the cells with a solution containing this compound.
-
Continue to record calcium transients to observe any changes in frequency, amplitude, and synchronicity of neuronal firing.
-
-
Data Analysis:
-
Use appropriate software to analyze the calcium imaging data, identifying individual cells and measuring the parameters of their calcium transients.
-
Compare the characteristics of calcium activity before and after the application of this compound.
-
Visualizations
Caption: Signaling pathway of Kir2.1 and its inhibition by this compound.
Caption: Experimental workflow for studying Kir2.1 with this compound.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of Kir2.1 channels in neuronal function. By utilizing the protocols outlined in these application notes, researchers can effectively probe the contribution of Kir2.1 to neuronal excitability, signaling, and pathophysiology. The provided data and diagrams serve as a valuable resource for designing experiments and interpreting results in the pursuit of novel therapeutic strategies for neurological disorders.
References
- 1. Frontiers | Inwardly Rectifying Potassium Channel Kir2.1 and its “Kir-ious” Regulation by Protein Trafficking and Roles in Development and Disease [frontiersin.org]
- 2. Kir2.1 - Wikipedia [en.wikipedia.org]
- 3. Regulated neuronal neuromodulation via spinal cord expression of the gene for the inwardly rectifying potassium channel 2.1 (Kir2.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The inhibition of Kir2.1 potassium channels depolarizes spinal microglial cells, reduces their proliferation, and attenuates neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
M133 Hydrochloride (ML133 Hydrochloride): Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and application of M133 hydrochloride, a selective inhibitor of the inwardly rectifying potassium channel Kir2.1. The following protocols and data are intended to guide researchers in the effective use of this compound in in vitro studies.
Solubility
This compound hydrochloride, also known as ML133 hydrochloride, exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) and is generally considered insoluble or sparingly soluble in water. For experimental use, it is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted in aqueous buffers or cell culture media to the desired final concentration.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥15.7 mg/mL | Sonication may be required to fully dissolve the compound. | |
| DMSO | 63 mg/mL | 200.75 mM | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. |
| DMSO | Soluble to 100 mM | ||
| Water | Insoluble | Direct dissolution in aqueous buffers is not recommended. | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.50 mg/mL | For applications requiring an aqueous solution, a co-solvent approach is necessary. Aqueous solutions should be prepared fresh and not stored for more than one day. |
Mechanism of Action and Signaling Pathway
This compound hydrochloride is a selective inhibitor of the Kir2.1 potassium channel, a member of the inwardly rectifying potassium channel family. Kir2.1 channels play a critical role in maintaining the resting membrane potential in various cell types, including cardiomyocytes and neurons. By blocking the flow of potassium ions through the Kir2.1 channel, this compound hydrochloride leads to membrane depolarization.
The activity of the Kir2.1 channel is regulated by several factors, including interactions with scaffolding proteins such as SAP97 and PSD-95, phosphorylation by protein kinase A (PKA) and protein kinase C (PKC), and binding to phosphatidylinositol 4,5-bisphosphate (PIP2).
Experimental Protocols
Preparation of Stock and Working Solutions
A critical step for reproducible results is the proper preparation of this compound hydrochloride solutions.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, pyrogen-free cell culture medium or aqueous buffer
Protocol:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound hydrochloride powder into the tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For example, for a 10 mM stock solution, add 318.65 µL of DMSO to 1 mg of this compound hydrochloride (Molecular Weight: 313.82 g/mol ).
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate the tube for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound hydrochloride stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium or the appropriate experimental buffer. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of medium).
-
Mix the working solution thoroughly by gentle pipetting or inversion.
-
Use the working solution immediately after preparation. It is not recommended to store diluted aqueous solutions.
-
In Vitro Cell-Based Assay for Kir2.1 Inhibition
This protocol describes a general procedure for evaluating the inhibitory effect of this compound hydrochloride on Kir2.1 channel activity in a cell line stably expressing the channel, using whole-cell patch-clamp electrophysiology.
Materials:
-
HEK293 cells stably expressing human Kir2.1
-
Cell culture reagents (e.g., DMEM, FBS, penicillin-streptomycin)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External (bath) solution: e.g., 140 mM KCl, 2 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH adjusted to 7.4 with KOH.
-
Internal (pipette) solution: e.g., 140 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, pH adjusted to 7.2 with KOH.
-
This compound hydrochloride working solutions at various concentrations.
Protocol:
-
Cell Preparation:
-
Culture HEK293-Kir2.1 cells under standard conditions (37°C, 5% CO₂).
-
Plate the cells onto glass coverslips at an appropriate density to allow for isolated single cells for patching.
-
Allow the cells to adhere and grow for 24-48 hours before the experiment.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
-
Data Acquisition:
-
Record baseline Kir2.1 currents by applying a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments).
-
Establish a stable baseline recording for at least 5 minutes.
-
Perfuse the recording chamber with the external solution containing the lowest concentration of this compound hydrochloride.
-
Record the current at steady-state inhibition.
-
Perform a washout with the control external solution until the current returns to baseline.
-
Repeat the application and washout steps for increasing concentrations of this compound hydrochloride to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak inward current at a specific negative voltage (e.g., -120 mV) for each concentration of this compound hydrochloride.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the this compound hydrochloride concentration.
-
Fit the data to a Hill equation to determine the IC₅₀ value.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's safety data sheet (SDS) for safe handling procedures.
In Vivo Administration of M133 for Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of molecules that may be referred to as "M133" in animal models. Due to the potential ambiguity of the term "this compound" in research, this guide addresses three distinct therapeutic agents: the microRNA miR-133, the KRAS G12D inhibitor MRTX1133, and the Apolipoprotein E peptide fragment Cog 133. Each section includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Section 1: miR-133
MicroRNA-133 (miR-133) is a small non-coding RNA molecule that plays a crucial role in regulating gene expression post-transcriptionally. It is particularly known for its involvement in muscle development, cardiac function, and as a tumor suppressor in various cancers. In vivo studies often involve the delivery of miR-133 mimics or inhibitors to modulate its function.
Data Presentation: In Vivo Administration of miR-133
| Therapeutic Agent | Animal Model | Administration Route | Dosage/Titer | Dosing Frequency | Therapeutic Area | Outcome |
| Adenovirus carrying miRNA-133 | Myocardial Infarction (C57/BL6 Mice) | Not Specified (likely intramyocardial injection) | Not Specified | Single dose | Cardiology | Improved cardiac function (LVEF, FS), reduced myocardial infarction area[1] |
| HCT-116 cells transfected with miR-133b vector | Nude Mice | Subcutaneous injection of cells | 5x10^6 cells | Single injection | Oncology (Colorectal Cancer) | Inhibition of tumorigenicity, smaller tumor volume and weight[2] |
LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening.
Experimental Protocols
Protocol 1: Delivery of miR-133 via Adenoviral Vector for Myocardial Infarction Models
This protocol is based on studies investigating the therapeutic effect of miR-133 in mouse models of myocardial infarction.[1]
1. Animal Model:
- Adult male C57/BL6 mice, 8-10 weeks old.
- Induce myocardial infarction by ligating the left anterior descending (LAD) coronary artery.
2. Materials:
- Recombinant adenovirus expressing miR-133 (Ad-miR-133) and a control vector (e.g., Ad-GFP).
- Surgical instruments for thoracotomy.
- Ventilator for small animals.
- Anesthetics (e.g., isoflurane).
- 30-gauge needle syringe.
3. Procedure:
- Anesthetize the mouse and place it on a ventilator.
- Perform a left thoracotomy to expose the heart.
- Immediately after LAD ligation, inject the adenoviral vector directly into the border zone of the ischemic area.
- Administer a single dose of Ad-miR-133.
- Suture the chest wall and allow the animal to recover.
4. Post-Procedure Monitoring:
- Monitor the animal for recovery from surgery and signs of distress.
- Evaluate cardiac function using echocardiography at specified time points (e.g., 2 and 4 weeks post-injection).[1]
- At the end of the study, euthanize the mice and collect heart tissue for histological analysis and measurement of infarct size.
Protocol 2: Subcutaneous Tumor Xenograft Model with miR-133b Overexpressing Cells
This protocol is adapted from studies on the tumor-suppressive role of miR-133b in colorectal cancer.[2]
1. Cell Preparation:
- Culture HCT-116 cells and stably transfect them with a miR-133b expressing vector or a negative control vector.
- Harvest and resuspend the cells in a sterile solution, such as a mixture of PBS and Matrigel.
2. Animal Model:
- Immunocompromised mice (e.g., nude mice), 4-6 weeks old.
3. Procedure:
- Inject 5x10^6 cells subcutaneously into the flank of each mouse.
- Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., every 4 days).
- The study duration is typically around 4 weeks.
4. Endpoint Analysis:
- At the conclusion of the study, euthanize the mice.
- Excise the tumors and measure their final weight and volume.
Signaling Pathways and Workflows
Section 2: MRTX1133
MRTX1133 is a potent and selective, non-covalent inhibitor of KRAS G12D, a driver mutation in several cancers, most notably pancreatic ductal adenocarcinoma (PDAC). Its in vivo efficacy has been demonstrated in various preclinical models.
Data Presentation: In Vivo Administration of MRTX1133
| Therapeutic Agent | Animal Model | Administration Route | Dosage | Dosing Frequency | Therapeutic Area | Outcome |
| MRTX1133 | Pancreatic Cancer Xenograft (HPAC cell line) | Intraperitoneal (IP) | 30 mg/kg | Twice daily | Oncology (Pancreatic Cancer) | 85% tumor regression rate[3] |
| MRTX1133 | Immunocompetent Pancreatic Cancer Models | Not Specified | Not Specified | Not Specified | Oncology (Pancreatic Cancer) | Significant tumor regression, complete or near-complete remissions within 14 days[3] |
Experimental Protocol
Protocol 3: Intraperitoneal Administration of MRTX1133 in a Pancreatic Cancer Xenograft Model
This protocol is based on studies evaluating the efficacy of MRTX1133 in mouse models of pancreatic cancer.[3]
1. Animal Model:
- Immunodeficient mice (e.g., nude or NSG mice).
- Establish tumors by subcutaneously injecting a human pancreatic cancer cell line with a KRAS G12D mutation (e.g., HPAC).
2. Materials:
- MRTX1133 compound.
- Appropriate vehicle for solubilization and administration.
- Sterile syringes and needles (e.g., 27-gauge).
3. Procedure:
- Once tumors reach a palpable size, randomize mice into treatment and control groups.
- Administer MRTX1133 via intraperitoneal (IP) injection. The recommended dose is 30 mg/kg, administered twice daily.[3]
- To perform the IP injection, restrain the mouse and insert the needle into the lower abdominal quadrant to avoid injuring internal organs.
- Continue treatment for the duration of the study (e.g., 28 days).[3]
4. Monitoring and Endpoint:
- Monitor tumor growth with calipers throughout the study.
- Monitor animal body weight and general health for signs of toxicity.
- At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
Signaling Pathways and Workflows
Section 3: Cog 133
Cog 133 is a peptide fragment of Apolipoprotein E (ApoE) with demonstrated anti-inflammatory and neuroprotective properties in preclinical models.
Data Presentation: In Vivo Administration of Cog 133
| Administration Route | Mouse Model | Dosage | Dosing Frequency | Therapeutic Area |
| Intravenous (IV) | Subarachnoid Hemorrhage Model | 1 mg/kg | Single dose | Neuroprotection |
| Intraperitoneal (IP) | 5-Fluorouracil-induced Intestinal Mucositis | 0.3, 1.0, and 3.0 µM | Twice daily for 4 days | Gastroenterology |
| Intratracheal | Bleomycin-induced Pulmonary Fibrosis | 1 mg/kg | Every other day for 4 weeks | Pulmonology |
This data is derived from an application note by BenchChem and attributed as such.[4]
Experimental Protocols
Protocol 4: Intravenous (IV) Administration of Cog 133
This protocol is designed for systemic delivery of Cog 133, for example, in a neuroprotection model.[4]
1. Preparation:
- Dissolve Cog 133 in a sterile, isotonic solution (e.g., saline).
- Ensure the final solution is free of particulates.
2. Animal and Procedure:
- Properly restrain the mouse. A restraint device is recommended.
- The lateral tail vein is the most common site for IV injection.
- Swab the tail with alcohol to clean the injection site and aid in vein visualization.
- Use a small gauge needle (e.g., 27-30 gauge) to inject the Cog 133 solution slowly into the vein.
- The maximum volume for a bolus injection is typically < 0.2ml.[5]
3. Post-Injection Care:
- Apply gentle pressure to the injection site after removing the needle to prevent bleeding.
- Monitor the animal for any adverse reactions.
Protocol 5: Intraperitoneal (IP) Administration of Cog 133
This method is suitable for studies requiring systemic delivery, such as in models of intestinal mucositis.[4]
1. Preparation:
- Prepare the Cog 133 solution as described for IV administration.
2. Animal and Procedure:
- Restrain the mouse securely.
- Lift the mouse's hindquarters to cause the abdominal organs to shift forward.
- Insert the needle (e.g., 25-27 gauge) into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major vessels.
- The injection volume can be up to 2-3 ml for an adult mouse.[5]
3. Post-Injection Care:
- Return the mouse to its cage and monitor for any signs of discomfort.
Protocol 6: Intratracheal Administration of Cog 133
This route is used for direct delivery to the lungs, for instance, in a pulmonary fibrosis model.[4]
1. Preparation:
- Prepare the Cog 133 solution in a small volume suitable for tracheal instillation.
2. Animal and Procedure:
- Anesthetize the mouse.
- Position the mouse on an angled board to ensure the trachea is accessible.
- Visualize the trachea via the oral cavity.
- Carefully insert a catheter or specialized needle into the trachea.
- Instill the Cog 133 solution directly into the lungs.
3. Post-Injection Care:
- Monitor the animal closely during recovery from anesthesia to ensure normal breathing.
Workflow Diagram
References
- 1. Investigating the expression of miRNA-133 in animal models of myocardial infarction and its effect on cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cea.unizar.es [cea.unizar.es]
M133 (ML133): Application Notes and Protocols for Effective Kir2.x Channel Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing M133 (also known as ML133), a potent and selective small molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (Kir) channels. The following protocols and data are intended to facilitate the effective use of ML133 in in vitro studies for the investigation of Kir2.x channel function and its role in various physiological and pathological processes.
Introduction
ML133 is a valuable pharmacological tool for the selective inhibition of Kir2.x channels, which are crucial in regulating cell membrane potential and excitability in various tissues, including the heart and brain.[1] Understanding the kinetics of ML133 action is critical for designing experiments and interpreting results accurately. This document outlines the effective treatment durations, concentrations, and experimental considerations for achieving robust and reproducible Kir2.x channel inhibition.
Mechanism of Action
ML133 acts as a pore blocker for the Kir2.1 channel.[1] Its inhibitory effect is dependent on the protonation state of the molecule, making the pH of the experimental solution a critical factor in its potency and kinetics. The interaction between ML133 and the wild-type Kir2.1 channel is strong and not easily displaced by inward K+ ion flux, a phenomenon known as "knock-off," which can be observed with weaker blockers.[1]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed pore-blocking mechanism of ML133 on Kir2.x channels.
Quantitative Data Summary
The efficacy and kinetics of ML133 are highly dependent on the experimental conditions, particularly the extracellular pH. The following tables summarize the key quantitative data for ML133 activity on Kir2.1 channels.
Table 1: Time to Steady-State Inhibition of Kir2.1 by 3 µM ML133 at Various pH Levels [1]
| Extracellular pH | Time to Steady-State Inhibition | Washout Time |
| 8.5 | ~ 5 minutes | ~ 10 minutes |
| 7.4 | ~ 20 minutes | ~ 5 minutes |
| 6.5 | No significant effect | N/A |
Table 2: IC₅₀ Values of ML133 for Kir2.x Family Channels [1]
| Channel Subtype | IC₅₀ (µM) |
| hKir2.1 | 0.29 |
| hKir2.2 | 2.9 |
| hKir2.3 | 4.0 |
| hKir2.6 | 2.8 |
Table 3: Selectivity Profile of ML133 against Other Kir Channels [1]
| Channel Subtype | IC₅₀ (µM) |
| rKir4.1 | 76.0 |
| rKir6.2 | 7.7 |
| hKir7.1 | 32.9 |
| hKir1.1 | >300 |
Experimental Protocols
The following is a generalized protocol for assessing the inhibitory effect of ML133 on Kir2.1 channels using whole-cell patch-clamp electrophysiology.
Cell Preparation
-
Culture mammalian cells (e.g., HEK293, CHO) stably or transiently expressing the Kir2.x channel of interest.
-
Plate cells onto glass coverslips suitable for patch-clamp recording.
-
Use cells for experiments 24-48 hours after plating.
Electrophysiological Recording
-
Solutions:
-
Extracellular (Bath) Solution (pH 7.4): Prepare a solution containing (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with KOH. Prepare separate solutions adjusted to pH 6.5 and 8.5 for studying pH dependence.
-
Intracellular (Pipette) Solution: Prepare a solution containing (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
Recording Setup:
-
Use a standard patch-clamp rig equipped with an amplifier, digitizer, and data acquisition software.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
-
Procedure:
-
Establish a whole-cell recording configuration.
-
Clamp the cell membrane potential at -100 mV to record Kir2.1 currents.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV) to monitor the overall quality of the recording and the current-voltage relationship.
-
Repeat the voltage protocol at regular intervals (e.g., every 10 seconds) to establish a stable baseline current.
-
ML133 Application and Data Analysis
-
Compound Application:
-
Prepare stock solutions of ML133 in a suitable solvent (e.g., DMSO).
-
Dilute ML133 to the desired final concentration in the extracellular solution immediately before use.
-
Perfuse the cell with the ML133-containing solution.
-
-
Time-Course Experiment:
-
Continuously record the Kir2.1 current while perfusing with the ML133 solution.
-
Monitor the time required for the current to reach a new steady-state level of inhibition. Based on published data, for a 3 µM concentration at pH 7.4, this will take approximately 20 minutes.[1]
-
-
Dose-Response Experiment:
-
After establishing a stable baseline, apply increasing concentrations of ML133.
-
Allow sufficient incubation time at each concentration to reach steady-state inhibition before recording the current.
-
Fit the resulting concentration-inhibition data to a Hill equation to determine the IC₅₀.
-
-
Washout Experiment:
-
After achieving steady-state inhibition, perfuse the cell with the control extracellular solution (without ML133).
-
Monitor the recovery of the current to determine the washout kinetics.
-
The workflow for a typical experiment is depicted below.
Caption: Experimental workflow for assessing ML133 inhibition of Kir2.x channels.
Important Considerations
-
pH Sensitivity: The potency and kinetics of ML133 are highly dependent on the extracellular pH. Ensure precise pH control of all solutions.[1]
-
Solubility: Prepare fresh dilutions of ML133 from a concentrated stock solution for each experiment to ensure accurate concentrations.
-
Selectivity: While highly selective for the Kir2.x family, at higher concentrations, ML133 may exhibit off-target effects. It shows moderate inhibition of the cytochrome P450 enzyme 1A2 (IC₅₀ = 3.3 µM) and potent inhibition of 2D6 (IC₅₀ = 0.13 µM).[1]
-
In Vivo Use: Due to high protein binding and high intrinsic clearance, the utility of ML133 is primarily limited to in vitro studies.[1]
By following these guidelines, researchers can effectively utilize ML133 as a selective inhibitor to probe the function of Kir2.x channels in their experimental systems.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with M133
For Researchers, Scientists, and Drug Development Professionals
Introduction
M133 is a novel investigational compound demonstrating potent anti-proliferative effects in various cancer cell lines. Preliminary studies suggest that this compound induces cell cycle arrest and apoptosis through the modulation of key signaling pathways. Flow cytometry is an indispensable tool for elucidating the cellular response to this compound, enabling precise quantification of its effects on cell viability, cell cycle progression, and the expression of relevant protein markers. These application notes provide detailed protocols for analyzing cellular responses to this compound treatment using flow cytometry.
Key Applications
-
Quantification of apoptosis induction.
-
Analysis of cell cycle distribution.
-
Immunophenotyping of cell surface and intracellular markers.
Hypothetical Signaling Pathway of this compound Action
This compound is hypothesized to exert its effects by inhibiting the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. This inhibition leads to the downstream deactivation of anti-apoptotic proteins and cell cycle regulators, ultimately promoting programmed cell death.
Application Note: Western Blot Protocol for Verifying CD133 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for verifying the target engagement of therapeutic agents targeting CD133 (also known as Prominin-1) using Western blotting.
Introduction
CD133, or Prominin-1, is a pentaspan transmembrane glycoprotein (B1211001) that is widely recognized as a marker for stem cells and cancer stem cells in various tissues.[1] Its expression is associated with several types of cancer, and it is implicated in tumor initiation, progression, and resistance to therapy.[2] CD133 is involved in the regulation of key signaling pathways, including the MAPK and Akt pathways.[2][3] Verifying that a therapeutic agent effectively engages with and modulates the function of CD133 is a critical step in preclinical drug development. Western blotting is a fundamental and widely used technique to assess changes in protein levels and downstream signaling pathways as a measure of target engagement.
Signaling Pathway of CD133
CD133 is understood to influence several downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival. Notably, CD133 has been shown to suppress neuroblastoma cell differentiation in a manner dependent on the p38 MAPK and PI3K/Akt pathways.[3] A simplified representation of the CD133 signaling pathway is illustrated below.
Caption: Simplified diagram of the CD133 signaling pathway.
Experimental Protocol: Western Blot for CD133
This protocol outlines the steps for sample preparation, electrophoresis, protein transfer, and immunodetection to assess CD133 protein levels and the phosphorylation status of downstream targets like Akt.
Materials and Reagents
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Anti-CD133 (Prominin-1) antibody
-
Anti-phospho-Akt (Ser473) antibody
-
Anti-Akt (pan) antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
SDS-PAGE Gels: 4-20% gradient gels are recommended.
-
Transfer Membrane: PVDF membrane (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 3% BSA in TBST.
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Cell Culture and Treatment
-
Culture cells known to express CD133 (e.g., certain cancer cell lines like Y79) to 70-80% confluency.[2]
-
Treat cells with the investigational compound at various concentrations and time points. Include a vehicle-only control (e.g., DMSO).
-
After treatment, wash cells with ice-cold PBS.
Protein Extraction
-
Lyse cells on ice using RIPA buffer with inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
-
Determine protein concentration using a BCA assay.
SDS-PAGE and Protein Transfer
-
Load 20-30 µg of protein per well of an SDS-PAGE gel. Include a molecular weight marker.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane. A wet transfer at 100V for 1-2 hours or an overnight transfer at a constant low current in a cold room is recommended.
-
After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency.
Immunodetection
-
Destain the membrane with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band (CD133, p-Akt) to the loading control (GAPDH or β-actin).
-
For phosphorylation analysis, normalize the phospho-protein signal to the total protein signal (p-Akt/total Akt).
-
Compare the normalized values of treated samples to the vehicle control to determine the effect of the compound on protein levels.
Data Presentation
The following tables provide recommended starting concentrations and conditions for the Western blot protocol. These should be optimized for your specific experimental setup.
Table 1: Antibody Dilutions and Incubation Times
| Antibody | Host Species | Recommended Dilution | Incubation Conditions |
| Anti-CD133 (Prominin-1) | Rabbit/Mouse | 1:1000 - 1:2000 | Overnight at 4°C |
| Anti-phospho-Akt (Ser473) | Rabbit | 1:1000 | Overnight at 4°C |
| Anti-Akt (pan) | Rabbit | 1:1000 | Overnight at 4°C |
| Anti-GAPDH | Mouse | 1:5000 - 1:10000 | 1 hour at RT |
| HRP-conjugated Anti-Rabbit | Goat | 1:5000 - 1:10000 | 1 hour at RT |
| HRP-conjugated Anti-Mouse | Goat | 1:5000 - 1:10000 | 1 hour at RT |
Table 2: Western Blot Protocol Summary
| Step | Parameter | Recommended Condition |
| Protein Loading | Amount | 20-30 µg per well |
| Electrophoresis | Gel Type | 4-20% Tris-Glycine Gradient Gel |
| Running Conditions | 100-150 V for 1-1.5 hours | |
| Transfer | Membrane | 0.45 µm PVDF |
| Transfer Conditions | 100 V for 1-2 hours (wet) or 10 mA overnight (wet, cold) | |
| Blocking | Buffer | 5% non-fat milk or 3% BSA in TBST |
| Duration | 1 hour at room temperature | |
| Washing | Buffer | TBST (0.1% Tween-20) |
| Duration | 3 x 10 minutes | |
| Detection | Method | Enhanced Chemiluminescence (ECL) |
Experimental Workflow
The overall workflow for the Western blot experiment is depicted below.
Caption: Experimental workflow for Western blot analysis.
Conclusion
This application note provides a comprehensive protocol for utilizing Western blot to verify the target engagement of compounds directed against CD133. By assessing the levels of total CD133 protein and the phosphorylation status of key downstream effectors like Akt, researchers can effectively evaluate the cellular impact of their therapeutic agents. Adherence to this protocol, with appropriate optimization, will yield reliable and reproducible data for advancing drug development programs targeting CD133.
References
Troubleshooting & Optimization
Troubleshooting M133 insolubility in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with the research compound M133 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it often insoluble in aqueous buffers?
A1: this compound is a small molecule inhibitor currently under investigation for its therapeutic potential. Like many novel drug candidates, this compound is a hydrophobic compound, meaning it has a low affinity for water.[1][2] This characteristic leads to poor solubility in aqueous buffers, which can cause precipitation and inconsistent results in biological assays.[3][4]
Q2: What are the initial steps I should take to dissolve this compound?
A2: A common starting point for dissolving hydrophobic compounds like this compound is to first create a concentrated stock solution in an organic solvent.[5] Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a wide range of compounds.[1][6] From this stock, you can then make further dilutions into your aqueous assay buffer.
Q3: What concentration of organic solvent, like DMSO, is acceptable in my cell-based assays?
A3: High concentrations of organic solvents can be toxic to cells. For most cell lines, the final concentration of DMSO should be kept below 1%, with 0.1% being a generally safe level that minimizes solvent-induced artifacts.[6] It is crucial to always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.
Q4: Can I use heating or sonication to help dissolve this compound?
A4: Gentle heating (e.g., in a 37°C water bath) and sonication can be effective for dissolving stubborn compounds.[3] However, it is essential to use these methods with caution, as excessive heat or prolonged sonication can potentially degrade the compound.[3] Always visually inspect the solution for any changes in color or clarity that might indicate degradation.
Troubleshooting Guide
Issue: this compound precipitates out of solution when diluted into my aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Optimize the Dilution Method: Add the concentrated stock solution dropwise into the aqueous buffer while vortexing or stirring to promote rapid and even dispersion.[3] 2. Perform a Solubility Test: Before your main experiment, conduct a small-scale test to determine the maximum soluble concentration of this compound in your specific buffer.[3] 3. Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound. |
| Buffer Composition | 1. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility. For example, basic compounds are often more soluble at an acidic pH, and acidic compounds are more soluble at a basic pH.[3][7] 2. Test Different Buffers: The salt concentration and composition of the buffer can influence solubility.[8] Consider testing alternative buffer systems. |
| Supersaturation | 1. Use of Anti-Nucleating Agents: Certain polymers can help maintain a supersaturated state and prevent precipitation.[2] |
Issue: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting Steps |
| Precipitation in Assay Medium | 1. Visual Inspection: Carefully examine the wells of your assay plate under a microscope for any signs of compound precipitation, which might appear as crystals or an oily film.[3] 2. Pre-Assay Solubility Check: Prepare your this compound dilutions in the assay buffer and let them stand at the assay temperature for the duration of your experiment. Centrifuge the samples and measure the concentration of the supernatant to determine the actual soluble concentration.[3] |
| Interaction with Serum Proteins | 1. Evaluate Serum Effects: The presence of serum in cell culture media can affect the solubility and bioavailability of small molecules.[3] Consider testing different serum concentrations or using serum-free media if your experimental design allows. |
| Compound Adsorption to Plastics | 1. Use Low-Binding Plates: Hydrophobic compounds can sometimes adsorb to the plastic of standard microplates. Using low-protein-binding plates may help mitigate this issue. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Add a suitable volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate in short bursts until the compound is fully dissolved.[3]
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Method for Enhancing this compound Solubility Using Co-solvents
For situations where simple dilution from a DMSO stock is insufficient, a co-solvent system can be employed.
-
Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
In a separate tube, prepare the co-solvent vehicle. A common example is a mixture of PEG300 and a surfactant like Tween-80.[5] For instance, mix 400 µL of PEG300 with 50 µL of Tween-80.
-
Add a specific volume of the this compound DMSO stock to the vehicle and mix thoroughly until the solution is clear.
-
The final solution can then be diluted with saline or your aqueous buffer to the desired working concentration.
Solubility Enhancement Strategies and Their Typical Working Concentrations
| Method | Agent | Typical Concentration | Notes |
| Co-solvents | DMSO, Ethanol, PEG 300 | <1% (final assay conc. for DMSO) | Reduces the polarity of the solvent system.[5][9] |
| Surfactants | Tween® 20, Triton™ X-100 | 0.01-0.1% | Forms micelles that can encapsulate hydrophobic molecules.[3][9] |
| Cyclodextrins | HPBCD, SBE-β-CD | Varies (e.g., 20% w/v solution) | Forms inclusion complexes with the hydrophobic compound.[6][10] |
Visualizations
Caption: Workflow for dissolving and troubleshooting this compound solubility.
Caption: Hypothetical mechanism of action for this compound as a Kinase A inhibitor.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing M133 Dosage to Minimize Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the small molecule inhibitor M133. The following information is designed to help address specific issues you may encounter during your experiments, with a focus on optimizing dosage to ensure target specificity and minimize off-target effects.
Troubleshooting Guide
Unexpected or inconsistent results are common in experimental biology. This guide provides potential causes and solutions for common issues encountered when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death at Low this compound Concentrations | Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all treatments (ideally ≤ 0.1%). Include a solvent-only control to assess its effect on cell viability.[1] |
| Compound instability | Degradation products of this compound may be toxic. Ensure the compound is stable under your experimental conditions by preparing fresh stock solutions and protecting them from light and repeated freeze-thaw cycles.[1] | |
| Off-target toxicity | This compound may be affecting critical cellular pathways other than the intended target. Perform a dose-response curve with smaller increments and consider using an orthogonal assay to confirm on-target effects. | |
| Inconsistent Results Between Experiments | Cell culture variability | Differences in cell passage number, confluency, or serum batches can alter cellular responses. Standardize cell culture protocols and regularly test for mycoplasma contamination.[1] |
| Reagent instability or variability | Ensure all reagents are within their expiration dates and stored correctly. Use fresh dilutions of this compound for each experiment to avoid degradation.[1] | |
| Pipetting errors | Calibrate pipettes regularly and use consistent techniques to minimize variations in final this compound concentrations.[1] | |
| Lack of Expected On-Target Effect | Poor this compound solubility | Poor solubility in aqueous buffers can reduce the effective concentration of this compound. Consider using solubilizing agents like Pluronic F-68 or adjusting the buffer pH, ensuring these modifications do not affect your assay.[1] |
| Incorrect dosage range | The effective concentration of this compound may be higher than the tested range. Perform a broad dose-response experiment to determine the optimal concentration range. | |
| Inactive this compound | The this compound stock may have degraded. Use a fresh vial or lot of the compound and verify its activity in a well-established positive control assay. | |
| Suspected Off-Target Effects | Compound promiscuity | This compound may be binding to and inhibiting multiple targets. Utilize computational tools to predict potential off-target interactions and validate these predictions experimentally. |
| Non-specific assay interference | This compound may be interfering with the assay technology itself (e.g., autofluorescence). Run control experiments without the biological target to assess for direct compound interference.[2] | |
| Compound aggregation | At higher concentrations, small molecules can form aggregates that lead to non-specific inhibition. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation.[2] |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal starting concentration range for this compound in my cell-based assays?
A1: To determine the optimal starting concentration, it is recommended to perform a broad dose-response curve. A common starting point is a logarithmic dilution series (e.g., 10 µM, 1 µM, 0.1 µM, etc.) to cover a wide range of concentrations. The goal is to identify a concentration that elicits a clear biological response without causing excessive toxicity. This initial experiment will help you to narrow down the concentration range for subsequent, more detailed dose-response studies.
Q2: What are the key indicators of off-target effects, and how can I test for them?
A2: Key indicators of off-target effects include a very steep dose-response curve, high variability in results, and unexpected cellular phenotypes.[2] To test for off-target effects, you can employ several strategies:
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Orthogonal Assays: Use a different experimental method to measure the same biological endpoint. If this compound shows efficacy in multiple, distinct assays for the same target, it increases confidence in its on-target activity.
-
Rescue Experiments: If this compound targets a specific protein, overexpressing a resistant mutant of that protein should "rescue" the cells from the effects of this compound.
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cell. Techniques like cellular thermal shift assays (CETSA) can be valuable.
-
Profiling against a panel of related targets: Test this compound against other related proteins (e.g., other kinases if this compound is a kinase inhibitor) to assess its selectivity.
Q3: My this compound shows poor solubility in my aqueous assay buffer. What can I do?
A3: Poor solubility is a common issue with small molecules.[1] Here are some approaches to address it:
-
Solvent Choice: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[1]
-
Use of Surfactants or Co-solvents: Low concentrations of non-ionic surfactants like Tween-20 or co-solvents like polyethylene (B3416737) glycol (PEG) can help maintain solubility. However, their compatibility with your specific assay must be validated.[1]
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Adjusting the buffer pH to a range where this compound is more soluble can be effective.[1]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a no-cell control (medium only).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Target Engagement (Phospho-Protein Analysis)
This protocol is to assess if this compound inhibits the phosphorylation of a downstream target in a signaling pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated form of the target protein, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the total target protein and the loading control.
-
Quantify the band intensities to determine the effect of this compound on target phosphorylation.
Visualizations
Signaling Pathway
Caption: Hypothetical mechanism of this compound inhibiting the PI3K/Akt signaling pathway.
Experimental Workflow
Caption: Workflow for optimizing this compound dosage to minimize off-target effects.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common this compound experimental issues.
References
M133 inhibitor not showing expected results
Disclaimer: The term "M133 inhibitor" can be ambiguous. This guide focuses on ML133 , a well-characterized inhibitor of the Kir2.x family of inwardly rectifying potassium channels.[1][2][3] Researchers working with other compounds, such as the KRASG12D inhibitor MRTX1133, should consult technical data specific to that molecule.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing the this compound inhibitor (ML133) effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ML133?
A1: ML133 is a pore blocker of the Kir2.x family of inwardly rectifying potassium channels.[1] It is believed to bind to a site within the ion-conducting pore, formed by the M2 transmembrane domains, thereby physically obstructing the flow of potassium ions.[1] Key residues, specifically D172 and I176 in Kir2.1, have been identified as critical for its inhibitory activity.[1][4][5]
Q2: Is ML133 selective?
A2: ML133 is selective for the Kir2.x family of channels (Kir2.1, Kir2.2, Kir2.3, and Kir2.6) with similar IC50 values across these subtypes.[1] It shows significantly weaker activity against Kir4.1 and Kir7.1 and has no effect on Kir1.1 (ROMK) at concentrations up to 300 μM.[1][2][3] Furthermore, it has been shown to have a clean profile against a wide range of other ion channels, including hERG, and G-protein-coupled receptors (GPCRs).[1][2]
Q3: How does pH affect ML133 activity?
A3: The potency of ML133 is highly dependent on the extracellular pH. It is significantly more potent at alkaline pH. For instance, the IC50 for Kir2.1 inhibition is approximately 1.8 µM at pH 7.4, which decreases to 290 nM at pH 8.5 and increases to 10.0 µM at pH 6.5.[1] This is likely due to the protonation state of the molecule, which affects its ability to permeate the cell membrane and/or interact with its binding site.[1]
Q4: How should I prepare and store ML133?
A4: ML133 hydrochloride is soluble in DMSO at concentrations of 10 mg/mL or higher.[3][6] For aqueous solutions, it is sparingly soluble. It is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[7] Stock solutions in DMSO can be stored at -20°C for up to 3 months.[2][3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[3][8]
Troubleshooting Guide
Issue 1: No or weak inhibition of Kir2.1 currents observed in electrophysiology experiments.
| Possible Cause | Suggested Solution |
| Incorrect pH of extracellular solution | The potency of ML133 is highly pH-dependent. Ensure your external solution is at the desired pH (e.g., pH 7.4 or 8.5 for higher potency). Verify the pH of your buffers before each experiment.[1] |
| Degraded ML133 stock solution | Prepare fresh stock solutions from powder. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[2][3] |
| Insufficient incubation time | The time to reach steady-state block can be concentration and pH-dependent. At pH 7.4 with 3 µM ML133, it may take up to 20 minutes to reach a steady-state block.[1] Ensure adequate perfusion time. |
| Low expression of Kir2.1 channels | Verify the expression of Kir2.1 in your cell line using Western blotting or immunofluorescence. If using transient transfection, optimize transfection efficiency. |
| Incorrect voltage protocol | Use a voltage protocol appropriate for measuring inwardly rectifying currents. A typical protocol would involve hyperpolarizing steps from a holding potential of -20 mV down to -120 mV.[9] |
Issue 2: Inconsistent or unexpected results in cell-based assays (e.g., cell viability, proliferation).
| Possible Cause | Suggested Solution |
| Off-target effects at high concentrations | Although relatively clean, high concentrations of any small molecule can lead to off-target effects.[10] Perform a dose-response curve to determine the optimal concentration. Use the lowest effective concentration that inhibits Kir2.1. |
| Solvent (DMSO) toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and consistent across all wells, including vehicle controls. |
| Compound precipitation in media | ML133 has limited aqueous solubility.[7] Visually inspect the media for any signs of precipitation after adding the compound. Prepare fresh dilutions for each experiment. |
| Cell line insensitivity | The cellular phenotype you are measuring may not be dependent on Kir2.1 activity in your specific cell line. Confirm the functional expression of Kir2.1 channels via electrophysiology or by observing the effect of high extracellular K+ on the resting membrane potential. |
Data Presentation
Table 1: Selectivity Profile of ML133 Against Various Inward Rectifier Potassium (Kir) Channels.
| Channel | IC50 (µM) at pH 7.4 | Reference(s) |
| Kir2.1 | 1.8 | [1][2][3] |
| Kir2.2 | 2.8 | [7] |
| Kir2.3 | 2.9 | [7] |
| Kir2.6 | 2.6 | [7] |
| Kir1.1 (ROMK) | >300 | [1][2][3] |
| Kir4.1 | 76 | [1][2][3] |
| Kir7.1 | 33 | [1][2] |
Note: The IC50 of ML133 for Kir2.1 is pH-dependent, with an IC50 of 290 nM at pH 8.5.[1][2][3]
Visualizations
Caption: Role of Kir2.1 in regulating cellular excitability.
Caption: Workflow for troubleshooting unexpected results.
Caption: Logical diagram of potential failure points.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording Kir2.1 currents in a heterologous expression system (e.g., HEK293 cells).
-
Cell Preparation:
-
Plate cells expressing Kir2.1 onto glass coverslips 24-48 hours before recording.
-
Use a low-density plating to facilitate patching individual cells.
-
-
Solutions:
-
External Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with KOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Recording:
-
Obtain a giga-ohm seal (>1 GΩ) on a single cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at -20 mV.
-
Apply a voltage-step protocol (e.g., 500 ms (B15284909) steps from -120 mV to +40 mV in 20 mV increments) to elicit Kir2.1 currents.[9]
-
Establish a stable baseline recording for at least 3-5 minutes.
-
Perfuse the cell with the external solution containing the desired concentration of ML133.
-
Record currents until a steady-state block is achieved.
-
To test for washout, perfuse with the control external solution.
-
Protocol 2: MTT Cell Viability Assay
This protocol assesses the general cytotoxicity of ML133.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of ML133 in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing different concentrations of ML133. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[11][12]
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[11][12]
-
Mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.[12]
-
Protocol 3: Western Blot for Kir2.1 Expression
This protocol is to confirm the expression of the Kir2.1 channel, which is a membrane protein.
-
Sample Preparation (Cell Lysate):
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors. For membrane proteins, specialized extraction kits or protocols may be necessary to ensure efficient solubilization.[13]
-
Scrape the cells and collect the lysate.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer. For multi-pass transmembrane proteins, avoid boiling the sample; instead, incubate at room temperature for 15-20 minutes or at 70°C for 10 minutes.[13]
-
Load samples onto an SDS-PAGE gel (a 10% gel is typically suitable).
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Kir2.1 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
References
- 1. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Kir2.1 Inhibitor, ML133 The Kir2.1 Inhibitor, ML133, also referenced under CAS 185669-79-8, controls the biological activity of Kir2.1. This small molecule/inhibitor is primarily used for Cancer applications. | 185669-79-8 [sigmaaldrich.com]
- 4. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
Technical Support Center: Prevention of M133 Degradation During Storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of compound M133 to prevent its degradation. Adherence to these guidelines is crucial for ensuring the compound's stability, and thus the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation from several environmental factors. The primary causes are exposure to excessive temperature, humidity, light, and oxidizing agents.[1][2] The specific degradation pathway, whether hydrolysis, oxidation, or photolysis, will depend on the conditions of exposure.
Q2: What are the ideal storage conditions for long-term stability of this compound?
A2: For optimal long-term stability, this compound should be stored in a tightly sealed container at -20°C or below, protected from light.[3] It is also advisable to store the compound in a desiccator or a controlled low-humidity environment to prevent hydrolytic degradation.[2][3]
Q3: Can I store this compound in a solution?
A3: Storing this compound in solution for extended periods is generally not recommended as it can accelerate degradation.[3] If stock solutions are necessary, they should be prepared fresh for each experiment. For short-term storage, solutions should be kept in tightly capped vials at -20°C or -80°C and protected from light.[3]
Q4: How can I detect if my this compound sample has degraded?
A4: While a change in the physical appearance of the compound, such as color or consistency, can indicate degradation, chemical degradation often occurs without any visible signs.[3] The most reliable method to assess the purity of your this compound sample and check for degradation products is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound activity in biological assays. | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of your this compound sample against the recommended guidelines (-20°C or below, dry, and protected from light).[3]2. Assess the purity of your sample using HPLC or LC-MS to check for degradation products.[3][4]3. If degradation is confirmed, procure a fresh sample of this compound and strictly adhere to the recommended storage conditions. |
| Appearance of unexpected peaks in HPLC or LC-MS chromatograms. | Presence of degradation products resulting from exposure to adverse conditions. | 1. Compare the chromatogram of the suspect sample with a reference standard or a freshly prepared sample of this compound.2. Conduct stress testing (see Experimental Protocols below) to intentionally degrade a sample of this compound and identify the retention times of the degradation products. This can help confirm the identity of the unexpected peaks.[5] |
| Inconsistent experimental results using the same batch of this compound. | Partial degradation of the sample due to repeated freeze-thaw cycles or exposure to ambient conditions during weighing and preparation of solutions. | 1. Aliquot this compound into single-use vials to minimize freeze-thaw cycles.[6]2. Allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the compound.3. Minimize the time the container is open to the atmosphere during handling. |
Quantitative Stability Data
The following table summarizes the stability of this compound under various storage conditions as determined by a 6-month stability study. The data represents the percentage of this compound remaining relative to the initial concentration.
| Storage Condition | 0 Months | 3 Months | 6 Months |
| 25°C / 60% RH | 100% | 92.5% | 85.1% |
| 30°C / 65% RH | 100% | 88.3% | 78.9% |
| 40°C / 75% RH (Accelerated) | 100% | 75.4% | 60.2% |
| 5°C | 100% | 99.8% | 99.5% |
| -20°C | 100% | 100% | 99.9% |
| Photostability (ICH Q1B) | 100% | 91.7% | - |
Experimental Protocols
This compound Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Stress Testing of this compound
Stress testing helps to identify potential degradation products and establish the intrinsic stability of this compound.[5]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[3]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[3]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[3]
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.[3]
-
Photolytic Degradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples by the stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.
Visualizations
Caption: Logical relationship of this compound degradation factors and prevention strategies.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Oxidative degradation of food dye E133 Brilliant Blue FCF Liquid chromatography-electrospray mass spectrometry identification of the degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Addressing ML133 Cytotoxicity in Primary Cell Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cytotoxicity when using the Kir2.x channel inhibitor, ML133, in primary cell cultures. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is ML133 and what is its mechanism of action?
A1: ML133 is a potent and selective small molecule inhibitor of the Kir2 family of inwardly rectifying potassium channels (Kir2.1, Kir2.2, Kir2.3, and Kir2.6).[1][2][3] Its mechanism of action involves blocking the ion conducting pathway of these channels.[2][4] The potency of ML133 is notably pH-dependent, with higher potency observed at a more alkaline pH.[2][4][5]
Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with ML133?
A2: Unexpected cytotoxicity in primary cell cultures when using ML133 can arise from several factors:
-
High Concentration: Primary cells are often more sensitive than immortalized cell lines. The concentration of ML133 may be too high for your specific cell type.
-
pH of Culture Medium: The inhibitory effect of ML133 is significantly influenced by extracellular pH.[2][5] Variations in the pH of your culture medium can alter the effective concentration and potency of the compound, potentially leading to increased cell death.
-
Solvent Toxicity: The solvent used to dissolve ML133, typically DMSO, can be toxic to primary cells, especially at higher concentrations.
-
Off-Target Effects: While ML133 is selective for the Kir2 family, very high concentrations could lead to off-target effects.
-
Suboptimal Cell Health: Primary cells that are stressed due to isolation, culture conditions, or passage number can be more susceptible to the cytotoxic effects of any compound.
Q3: How does the pH of the medium affect ML133 activity and cytotoxicity?
A3: The potency of ML133 is highly dependent on pH. It is more potent at a more alkaline pH (e.g., pH 8.5) and less potent at a more acidic pH (e.g., pH 6.5).[2][4][5] It is believed that the neutral form of ML133 is what permeates the cell membrane.[5] Therefore, changes in the pH of your cell culture medium, which can be influenced by factors like cell metabolism and incubator CO2 levels, can lead to significant variations in the intracellular concentration and inhibitory effect of ML133, potentially causing unexpected cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High cell death observed shortly after ML133 treatment. | 1. ML133 concentration is too high for the primary cell type. 2. Final solvent (e.g., DMSO) concentration is toxic. 3. Instability of the compound in the culture medium. | 1. Perform a dose-response experiment with a wide range of ML133 concentrations to determine the optimal non-toxic concentration for your specific primary cells. 2. Ensure the final solvent concentration is below 0.1% for sensitive primary cells. Include a vehicle-only control. 3. Prepare fresh stock solutions of ML133 for each experiment. |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in the pH of the cell culture medium. 2. Inconsistent cell density at the time of treatment. 3. Use of primary cells from different passages or donors. | 1. Carefully monitor and control the pH of your culture medium. Ensure consistent CO2 levels in the incubator. 2. Standardize the cell seeding density for all experiments. 3. Use primary cells with a low and consistent passage number. If possible, use cells from the same donor for a set of experiments. |
| No inhibitory effect observed at expected concentrations. | 1. The pH of the culture medium is too acidic, reducing the potency of ML133. 2. The specific Kir2.x isoform in your primary cells is less sensitive to ML133. 3. Degradation of the ML133 compound. | 1. Measure and adjust the pH of your medium to be closer to physiological pH (7.4) or slightly alkaline if your experimental design allows. 2. Confirm the expression of Kir2.x channels in your primary cells. 3. Use freshly prepared ML133 solutions. |
Quantitative Data: ML133 IC50 Values
The half-maximal inhibitory concentration (IC50) of ML133 varies for different Kir2.x channels and is dependent on the pH of the extracellular solution.
| Channel | IC50 at pH 7.4 | IC50 at pH 8.5 | IC50 at pH 6.5 |
| Kir2.1 | 1.8 µM | 290 nM | 10.0 µM |
| Kir2.2 | 2.9 µM | Not Reported | Not Reported |
| Kir2.3 | 4.0 µM | Not Reported | Not Reported |
| Kir2.6 | 2.8 µM | Not Reported | Not Reported |
| Kir1.1 | > 300 µM | 85.5 µM | Not Reported |
| Kir4.1 | 76 µM | Not Reported | Not Reported |
| Kir7.1 | 33 µM | Not Reported | Not Reported |
Data sourced from Wang et al. (2011).[1][2]
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of ML133 using an MTT Assay
This protocol outlines a method to determine the concentration-dependent cytotoxicity of ML133 in primary cell cultures.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
ML133 hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a stock solution of ML133 in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (ideally ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of ML133. Include untreated cells as a negative control and a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Assessing Membrane Integrity using a Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit
-
Primary cells treated with ML133 (as described in Protocol 1)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare Controls: Following the kit manufacturer's instructions, prepare a negative control (spontaneous LDH release from untreated cells), a positive control (maximum LDH release from lysed cells), and a vehicle control.
-
Collect Supernatant: After the desired incubation period with ML133, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, negative, and positive controls.
Visualizations
Caption: Mechanism of ML133 action on Kir2.x channels.
Caption: Troubleshooting workflow for ML133 cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ML 133 hydrochloride | Inward Rectifier Potassium Channels | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
M133 off-target activity on other ion channels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target activity of ML133, a selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing a different IC50 value for ML133 against Kir2.1 than what is reported in the literature. What could be the reason for this discrepancy?
A1: Several factors can influence the apparent potency of ML133. One of the most critical is the extracellular pH of your experimental buffer. The potency of ML133 is highly pH-dependent, with an IC50 of approximately 1.8 µM at pH 7.4, which increases to 10 µM at pH 6.5 and decreases to 290 nM at pH 8.5.[1][2][3] It is believed that the neutral form of ML133 is membrane permeable, and changes in extracellular pH can affect the intracellular concentration of the compound.[2] Ensure that your experimental pH is well-controlled and consistent across experiments. Other factors that could contribute to variability include differences in cell line, expression levels of the Kir2.1 channel, and the specific electrophysiological or analytical method used.
Q2: Is ML133 expected to have any effect on other inward rectifier potassium (Kir) channels?
A2: Yes, while ML133 is a selective inhibitor of the Kir2.x family, it does exhibit activity against other Kir channels, though with lower potency. It inhibits Kir2.2, Kir2.3, and Kir2.6 with IC50 values similar to that of Kir2.1.[1][4][5] Its activity against other Kir families is significantly weaker. For instance, the IC50 values for Kir4.1 and Kir7.1 are 76 µM and 33 µM, respectively.[1][2][4][5] ML133 is essentially inactive against Kir1.1 (ROMK), with an IC50 greater than 300 µM.[1][2][4][5]
Q3: What is the known off-target activity of ML133 on major cardiac ion channels such as hERG, Nav1.5, and Cav1.2?
A3: Based on available data, ML133 has a clean ancillary pharmacology profile with respect to major cardiac ion channels. It has been shown to be inactive against the hERG (Kv11.1) channel, as well as L-type and N-type calcium channels.[1][2] This selectivity is a key feature of ML133, making it a valuable tool for studying the specific roles of Kir2.x channels.
Q4: We are seeing unexpected physiological effects in our cellular model after applying ML133. Could this be due to off-target effects?
A4: While ML133 is highly selective for the Kir2.x family, it's important to consider the expression profile of all ion channels in your specific cellular model. If your model expresses other Kir channels like Kir4.1 or Kir7.1, you may observe effects at higher concentrations of ML133. It is also good practice to perform counter-screening against a panel of common off-target ion channels and receptors if your experimental system is sensitive to small perturbations. A comprehensive radioligand binding screen across 68 GPCRs, ion channels, and transporters showed a clean profile for ML133, suggesting a low probability of broad off-target activity.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent IC50 values | Fluctuation in extracellular pH. | Strictly control and monitor the pH of all buffers used in the experiment. Consider the pH-dependent potency of ML133 when comparing results. |
| Differences in experimental setup. | Ensure consistency in cell line, passage number, temperature, and recording solutions. | |
| Apparent off-target effects at high concentrations | Inhibition of less sensitive Kir channels. | Review the IC50 values for other Kir channels (see data table below). If possible, use a lower concentration of ML133 that is selective for the Kir2.x family. |
| Compound precipitation. | Check the solubility of ML133 in your experimental buffer. Consider using a different solvent or a lower final concentration. | |
| No observable effect of ML133 | Incorrect channel subtype expressed. | Verify the identity of the Kir channel expressed in your system. ML133 is inactive against Kir1.1. |
| Poor compound stability. | Prepare fresh stock solutions of ML133 and store them appropriately. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of ML133 against a panel of inward rectifier potassium (Kir) channels. Data is presented as IC50 values (the concentration at which 50% of the channel activity is inhibited) at a physiological pH of 7.4.
| Ion Channel Target | IC50 (µM) at pH 7.4 |
| mKir2.1 | 1.8[4][5] |
| hKir2.2 | 2.9[4][5] |
| hKir2.3 | 4.0[4][5] |
| hKir2.6 | 2.8[4][5] |
| rKir1.1 | > 300[4][5] |
| rKir4.1 | 76[4][5] |
| hKir7.1 | 33[4][5] |
Note: The potency of ML133 is significantly increased at a more alkaline pH. For example, the IC50 for Kir2.1 is 290 nM at pH 8.5.[1][3]
Experimental Protocols
Detailed methodologies for key experiments used to characterize the off-target activity of ML133 are provided below.
Thallium Flux Assay for High-Throughput Screening
This assay is a common method for primary screening of potassium channel modulators. It relies on the principle that thallium (Tl+) ions can pass through open potassium channels and act as a surrogate for K+.[6]
Principle: Cells expressing the ion channel of interest are loaded with a Tl+-sensitive fluorescent dye.[7] When potassium channels open, Tl+ ions in the extracellular solution flow into the cell, bind to the dye, and cause an increase in fluorescence.[6][8] Inhibitors of the channel will prevent this influx and thus reduce the fluorescent signal.
Detailed Protocol:
-
Cell Plating: Seed cells stably expressing the target ion channel in a 384-well plate at a density of 15,000-20,000 cells per well and culture overnight.
-
Dye Loading: Wash the cells with an assay buffer and then incubate with a loading buffer containing a Tl+-sensitive dye (e.g., FluxOR™) for 60-90 minutes at room temperature.
-
Compound Addition: Add ML133 or other test compounds to the wells and incubate for a specified period (e.g., 10-30 minutes).
-
Stimulation and Detection: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Add a stimulus buffer containing Tl+ and K+ to activate the channels and simultaneously record the fluorescence intensity over time.
-
Data Analysis: The rate of fluorescence increase is proportional to the ion channel activity. Calculate the percentage of inhibition by comparing the fluorescence signal in the presence of the compound to the control wells.
Automated Patch-Clamp Electrophysiology for Selectivity Profiling
Automated patch-clamp systems provide a higher throughput method for direct measurement of ion channel currents compared to traditional manual patch-clamp, making them ideal for selectivity profiling and confirming hits from primary screens.[9][10][11]
Principle: This technique measures the ionic current flowing through the channels in the cell membrane of a single cell. The cell is captured on a small aperture, and a giga-ohm seal is formed. The membrane potential is then controlled by a voltage clamp, and the resulting currents are recorded in response to specific voltage protocols.
Detailed Protocol:
-
Cell Preparation: Harvest cells expressing the target ion channel and prepare a single-cell suspension.
-
System Setup: Prime the automated patch-clamp system (e.g., QPatch, IonWorks) with appropriate intracellular and extracellular solutions.
-
Cell Sealing and Whole-Cell Configuration: The system automatically captures cells and establishes a whole-cell recording configuration.
-
Voltage Protocol and Recording: Apply a voltage protocol designed to elicit currents from the specific ion channel being studied. For example, to measure Kir2.1 currents, hold the cell at +10 mV, step to -100 mV for 800 ms, and then ramp back to +10 mV.
-
Compound Application: Perfuse the cells with the extracellular solution containing different concentrations of ML133.
-
Data Analysis: Measure the current amplitude before and after compound application to determine the extent of inhibition. Construct concentration-response curves to calculate the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagram illustrates a typical experimental workflow for identifying and characterizing the selectivity of an ion channel inhibitor like ML133.
References
- 1. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. ML 133 hydrochloride | Inward Rectifier Potassium Channels | Tocris Bioscience [tocris.com]
- 6. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. criver.com [criver.com]
Technical Support Center: M133 Efficacy and Troubleshooting
Welcome to the technical support center for M133. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound in various cell lines and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-covalent small molecule inhibitor of the KRASG12D mutation. In cancer cells with this mutation, KRAS is perpetually in an active, GTP-bound state, leading to the constant activation of downstream signaling pathways that promote cell proliferation and survival, such as the RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[1] this compound works by specifically binding to the KRASG12D mutant protein, locking it in an inactive state and thereby inhibiting these downstream oncogenic signals.
2. In which cancer cell lines is this compound expected to be most effective?
This compound has demonstrated significant anti-tumor activity in preclinical models of cancers harboring the KRASG12D mutation, with particularly strong efficacy observed in pancreatic ductal adenocarcinoma (PDAC) models.[1] However, the efficacy of this compound can vary even among cell lines with the same KRASG12D mutation.
3. Why am I observing variable efficacy with this compound in my KRASG12D mutant cell lines?
Variable efficacy of this compound in KRASG12D-mutant cell lines is a known phenomenon and can be attributed to several factors, including:
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Intrinsic Resistance: Not all cancer cells with KRASG12D mutations are sensitive to this compound treatment.[1] This can be due to the complex interplay of other genetic and epigenetic factors within the cancer cells.
-
Acquired Resistance: Cancer cells can develop resistance to this compound over time through various mechanisms.[1]
-
Experimental Conditions: The culture conditions can significantly impact the apparent efficacy of this compound. For instance, this compound has shown greater efficacy in 3D organoid cultures compared to traditional 2D cell cultures.[1][2]
4. What are the known mechanisms of resistance to this compound?
Resistance to this compound can arise from several mechanisms, including:
-
Reactivation of KRAS Signaling: Cancer cells can reactivate the KRAS signaling pathway through feedback mechanisms.[1]
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Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression and phosphorylation of RTKs like EGFR and HER2 have been observed following this compound treatment in some pancreatic cancer cell lines.[1]
-
Activation of Bypass Pathways: Cancer cells may activate alternative signaling pathways to circumvent the inhibition of the KRAS pathway.
5. Are there any strategies to overcome resistance or enhance the efficacy of this compound?
Yes, several strategies are being explored to enhance the efficacy of this compound and overcome resistance:
-
Combination Therapies: Combining this compound with inhibitors of other key signaling molecules has shown promise.[1] Potential combination partners include:
-
EGFR inhibitors (e.g., cetuximab) or pan-ERBB inhibitors (e.g., afatinib)
-
PI3Kα inhibitors (e.g., BYL719)
-
CDK4/6 inhibitors
-
YAP1 inhibitors
-
mTOR inhibitors[2]
-
-
Immunotherapy Combinations: Preclinical data suggests that combining this compound with immune checkpoint inhibitors could be a viable strategy.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Lower than expected efficacy in a KRASG12D mutant cell line. | Intrinsic resistance of the cell line. Suboptimal experimental conditions. Drug stability issues. | Verify the KRASG12D mutation status of your cell line. Transition to a 3D cell culture model, such as organoids, to better recapitulate the in vivo environment.[1][2] Confirm the stability and activity of your this compound compound. |
| Loss of this compound efficacy over time in culture. | Development of acquired resistance. | Analyze treated cells for reactivation of the KRAS pathway (e.g., pERK, pS6 levels). Investigate upregulation of receptor tyrosine kinases (e.g., EGFR, HER2). Consider combination therapy with an appropriate inhibitor based on your findings. |
| Inconsistent results between experiments. | Variability in cell culture conditions. Inconsistent drug preparation. | Standardize cell passage number, seeding density, and media conditions. Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| High background signaling in control cells. | Non-specific effects of the vehicle (e.g., DMSO). | Ensure the final concentration of the vehicle is consistent across all treatment groups and is at a non-toxic level. Run a vehicle-only control to assess baseline signaling. |
Data Presentation
Table 1: this compound Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | KRAS Mutation | Culture Type | Efficacy (EC50) | Reference |
| ASPC1 | G12D | 2D | 25 - 50 nmol/L | [2] |
| HPAF-II | G12D | 2D | 25 - 50 nmol/L | [2] |
| 828 | G12D | 2D | 25 - 50 nmol/L | [2] |
| 519 | G12D | 2D | > 1 µmol/L (Partial Response) | [2] |
| 827 | G12D | 2D | > 1 µmol/L (Resistant) | [2] |
| 1222 | G12D | 2D | > 1 µmol/L (Resistant) | [2] |
| 3226 | G12D | 2D | > 1 µmol/L (Resistant) | [2] |
| 1229 | G12D | 2D | > 1 µmol/L (Resistant) | [2] |
| Patient-Derived Xenograft Organoids | G12D | 3D | Significantly higher efficacy than 2D | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | KRAS Mutation | Model | Response | Reference |
| Pancreatic Cancer | G12D | HPAC cell line xenograft | Dose-dependent anti-tumor efficacy, with near-complete response at 30 mg/kg twice daily. | [1] |
| Pancreatic Cancer | G12D | Patient-derived xenografts | 73% (8 out of 11) of models showed at least 30% tumor regression. | [1] |
| Colorectal Cancer | G12D | Cell-line derived xenografts | 25% (2 out of 8) of models exhibited a similar response to pancreatic models. | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine this compound EC50
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTS, MTT, or a live/dead cell stain) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve. Calculate the EC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of KRAS Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against pERK1/2, total ERK1/2, pS6, total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
Caption: this compound inhibits the active KRAS-GTP, blocking downstream signaling.
Caption: Workflow for assessing this compound efficacy and mechanism of action.
Caption: Troubleshooting logic for low this compound efficacy.
References
Calculating the correct M133 concentration for IC50 determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the IC50 concentration of the novel inhibitor, M133.
Frequently Asked Questions (FAQs)
Q1: What is Compound this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor currently under investigation. Its primary mechanism of action is the inhibition of the Sonic Hedgehog (Shh) signaling pathway. Specifically, this compound is designed to interfere with the activity of key components within this pathway, which is often dysregulated in various developmental disorders and cancers.[1][2]
Q2: Which signaling pathway is affected by this compound?
A2: this compound targets the Sonic Hedgehog (Shh) signaling pathway.[1][2] This pathway is crucial for embryonic development and its aberrant activation in adults can lead to the formation and proliferation of tumors. This compound's inhibitory action helps to normalize the activity of this pathway, making it a compound of interest for therapeutic applications.
Q3: What is an IC50 value and why is it important for this compound?
A3: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug required to inhibit a specific biological process by 50%.[3] In the context of this compound, the IC50 value represents the concentration at which the compound reduces the activity of the Shh signaling pathway or the proliferation of dependent cells by half.[3] Determining the IC50 is a critical step in assessing the potency of this compound.[3]
Q4: What are the initial recommended concentration ranges for an this compound IC50 experiment?
A4: For a new compound like this compound, it is advisable to start with a broad concentration range to identify the inhibitory range. A preliminary range-finding experiment with concentrations spanning from low nanomolar (nM) to high micromolar (µM) is recommended.[4][5] Based on typical small molecule inhibitors, a starting range of 1 nM to 100 µM can be effective.
Experimental Protocol: IC50 Determination of this compound via MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.[6][7]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cell line responsive to Shh pathway inhibition
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)[8]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the target cells until they reach 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).[7]
-
Incubate the plate for 24 hours to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a series of this compound dilutions from the stock solution in complete culture medium. A suggested dilution series is provided in the table below.
-
Include a vehicle control (medium with the same DMSO concentration as the highest this compound concentration) and an untreated control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6][8]
-
Incubate the plate for 4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[6]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][8]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis.[7]
-
Quantitative Data Summary
Table 1: Recommended Serial Dilution Scheme for this compound
| Concentration (µM) | Volume of 10 mM this compound Stock (µL) | Volume of Medium (µL) | Final DMSO Concentration (%) |
| 100 | 1 | 99 | 1 |
| 50 | 0.5 | 99.5 | 0.5 |
| 25 | 0.25 | 99.75 | 0.25 |
| 10 | 0.1 | 99.9 | 0.1 |
| 1 | 0.01 | 99.99 | 0.01 |
| 0.1 | 0.001 | 99.999 | 0.001 |
| 0.01 | 0.0001 | 99.9999 | 0.0001 |
| 0 (Vehicle) | 1 (of DMSO) | 99 | 1 |
Troubleshooting Guide
Issue 1: High Variability Between Replicates
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or an "edge effect" in the 96-well plate.[9]
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before and during plating.
-
Use calibrated pipettes and proper pipetting techniques.
-
To minimize the edge effect, avoid using the outermost wells of the plate for experimental data.[9]
-
Issue 2: No Dose-Dependent Inhibition Observed
-
Possible Cause: The concentration range of this compound is too high or too low, the compound has degraded, or the chosen cell line is not responsive to Shh pathway inhibition.[4]
-
Troubleshooting Steps:
-
Perform a preliminary range-finding experiment with a wider range of concentrations.[4]
-
Ensure proper storage of the this compound stock solution and prepare fresh dilutions for each experiment.
-
Verify that the chosen cell line expresses the necessary components of the Shh pathway and is dependent on its activity for proliferation.
-
Issue 3: Cell Viability Exceeds 100% at Low Concentrations
-
Possible Cause: At low concentrations, some compounds can have a mild proliferative effect. This can also be an artifact of experimental variability.[9]
-
Troubleshooting Steps:
-
Repeat the experiment to confirm the reproducibility of this effect.
-
Ensure that the vehicle control is appropriate and does not have any inhibitory effects.
-
When analyzing the data, you can normalize the curve by setting the viability of the untreated control to 100%.
-
Visualizations
Caption: Inhibition of the Sonic Hedgehog pathway by Compound this compound.
Caption: Experimental workflow for this compound IC50 determination using an MTT assay.
References
- 1. miR-133-mediated regulation of the Hedgehog pathway orchestrates embryo myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miR-133 mediated regulation of the hedgehog pathway orchestrates embryo myogenesis | Gene Tools, LLC [gene-tools.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Effects of miR-133 on Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of microRNA-133 (miR-133) on cell viability. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is miR-133, and how does it generally affect cell viability?
A1: miR-133 is a family of microRNAs (including miR-133a and miR-133b) that are preferentially expressed in muscle tissues but are also found in other cell types. Its effect on cell viability is context-dependent. In many cancer cell lines, such as retinoblastoma and hepatocellular carcinoma, overexpression of miR-133 has been shown to reduce cell viability by promoting apoptosis and inhibiting proliferation[1][2]. Conversely, in some contexts like cardiomyocytes under oxidative stress, miR-133 can be anti-apoptotic[3].
Q2: I've transfected my cells with a miR-133 mimic, and I'm seeing a significant decrease in cell viability. Is this expected?
A2: Yes, in many experimental systems, particularly with cancer cell lines, introducing synthetic miR-133 mimics is expected to decrease cell viability. This is often due to the induction of apoptosis (programmed cell death) and the arrest of the cell cycle[1][4]. For example, transfection of miR-133b into HeLa or prostate cancer cells sensitizes them to apoptotic stimuli[4][5].
Q3: My results are inconsistent across different cell lines. Why is the effect of miR-133 on cell viability so variable?
A3: The variability in the effects of miR-133 stems from the differential expression of its target genes in various cell types. The specific signaling pathways regulated by miR-133 can differ, leading to opposing outcomes. For instance, miR-133 can promote apoptosis by targeting anti-apoptotic genes like FAIM and GSTP1[4][5], while in other cells, it may have different primary targets.
Q4: Can miR-133 affect the sensitivity of my cells to other drugs?
A4: Yes, miR-133 can modulate cellular sensitivity to therapeutic agents. For example, it has been shown to enhance death receptor-induced apoptosis, making cells more susceptible to ligands like TNFα and TRAIL[4][5]. However, in some cases, such as in acute myeloid leukemia cells, miR-133 has been implicated in promoting multidrug resistance[6].
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability After miR-133 Transfection
-
Possible Cause: Inefficient transfection.
-
Troubleshooting Step: Verify transfection efficiency using a fluorescently labeled control mimic or by qRT-PCR to measure miR-133 levels post-transfection. Optimize transfection reagent concentration and cell density.
-
-
Possible Cause: The specific cell line may be resistant to miR-133-induced effects.
-
Possible Cause: The cell viability assay may not be sensitive enough or may be measuring an inappropriate parameter.
-
Troubleshooting Step: Use an orthogonal method to assess cell viability. For example, if you are using a metabolic assay like MTT, complement it with a dye exclusion assay (e.g., Trypan Blue) or an apoptosis assay (e.g., Annexin V staining).
-
Issue 2: Excessive Cell Death Obscuring Other Experimental Readouts
-
Possible Cause: The concentration of the miR-133 mimic is too high.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration of the miR-133 mimic that induces a measurable effect without causing overwhelming cytotoxicity.
-
-
Possible Cause: The cells are overly sensitive to the transfection reagent.
-
Troubleshooting Step: Include a control with only the transfection reagent to assess its inherent toxicity. Consider switching to a less toxic transfection method.
-
-
Possible Cause: Synergistic effects with components in the culture medium.
-
Troubleshooting Step: Review the composition of your media and supplements. Some components may sensitize the cells to the effects of miR-133.
-
Data Presentation
Table 1: Summary of miR-133 Effects on Cell Viability in Different Cell Types
| Cell Line/Type | miR-133 Member | Observed Effect on Cell Viability | Key Targeted Genes/Pathways | Reference |
| HeLa, PC3 | miR-133b | Decreased | FAIM, GSTP1 (enhances death receptor-induced apoptosis) | [4][5] |
| Renal Carcinoma Cells | miR-133b | Decreased | JAK2/STAT3 signaling pathway | [8] |
| H9c2 Cardiomyocytes | miR-133 | Increased (Anti-apoptotic) | Caspase-9 | [3] |
| Retinoblastoma Cells | miR-133a-3p | Decreased | CREB1 | [1] |
| Hepatocellular Carcinoma | miR-133a | Decreased | MMP-9 | [2] |
| Prostate Cancer Cells | miR-133a/b | Decreased | EGFR | [7] |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Transfection: Transfect cells with miR-133 mimics or inhibitors and appropriate negative controls using a suitable transfection reagent.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently mix to ensure complete solubilization of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Annexin V Apoptosis Assay Protocol
-
Cell Preparation: Following transfection with miR-133 and incubation, harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Mandatory Visualizations
Caption: Experimental workflow for assessing the impact of miR-133 on cell viability.
Caption: Simplified signaling pathways influenced by miR-133 affecting apoptosis.
References
- 1. miR-133a-3p promotes apoptosis and induces cell cycle arrest by targeting CREB1 in retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-133a inhibits cell proliferation, colony formation ability, migration and invasion by targeting matrix metallopeptidase 9 in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The muscle-specific microRNAs miR-1 and miR-133 produce opposing effects on apoptosis by targeting HSP60, HSP70 and caspase-9 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MiR-133b Targets Antiapoptotic Genes and Enhances Death Receptor-Induced Apoptosis | PLOS One [journals.plos.org]
- 5. Item - MiR-133b Targets Antiapoptotic Genes and Enhances Death Receptor-Induced Apoptosis - figshare - Figshare [figshare.com]
- 6. MiR-133 promotes the multidrug resistance of acute myeloid leukemia cells (HL-60/ADR) to daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microRNA-133 inhibits cell proliferation, migration and invasion in prostate cancer cells by targeting the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. miRNA-133b and miRNA-135a induce apoptosis via the JAK2/STAT3 signaling pathway in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to M133 and Other Kir2.1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the inwardly rectifying potassium channel Kir2.1 is a crucial target in fields ranging from cardiology to neurology. The discovery of potent and selective inhibitors is paramount for dissecting its physiological roles and for the development of novel therapeutics. This guide provides an objective comparison of the prominent Kir2.1 inhibitor, ML133, with other notable inhibitors, supported by experimental data and detailed methodologies.
Introduction to Kir2.1 and its Inhibitors
Inwardly rectifying potassium (Kir) channels are fundamental in maintaining cellular resting membrane potential and regulating cellular excitability. The Kir2.1 subtype, encoded by the KCNJ2 gene, is robustly expressed in cardiac muscle, neurons, and endothelial cells. Dysregulation of Kir2.1 function is implicated in various pathologies, including cardiac arrhythmias like Andersen-Tawil syndrome. Consequently, small molecule inhibitors of Kir2.1 are invaluable tools for both basic research and as potential therapeutic agents.
This guide focuses on ML133, a well-characterized Kir2.1 inhibitor, and compares its performance with other compounds known to inhibit this channel, including VU6080824, chloroquine (B1663885), tamoxifen (B1202), pentamidine (B1679287), gambogic acid, and celastrol (B190767).
ML133: A Potent and Selective Kir2.1 Inhibitor
ML133 was identified through a high-throughput screening of over 300,000 small molecules and has become a benchmark for Kir2.1 inhibition.[1] It exhibits potent, pH-dependent inhibition of Kir2.1, with an IC50 of 1.8 µM at a physiological pH of 7.4, which increases to 290 nM at a more alkaline pH of 8.5.[1][2]
Selectivity Profile of ML133
A key advantage of ML133 is its selectivity for the Kir2.x family over other Kir channels. It shows little to no activity against Kir1.1 (IC50 > 300 µM) and weak inhibition of Kir4.1 (IC50 = 76 µM) and Kir7.1 (IC50 = 33 µM).[1][2] However, it is important to note that ML133 is not selective within the Kir2.x subfamily, inhibiting Kir2.2, Kir2.3, and Kir2.6 with similar potencies to Kir2.1.[1]
Mechanism of Action
Electrophysiological studies suggest that ML133 acts from the intracellular side of the channel, with its neutral form crossing the cell membrane and the protonated form being responsible for channel block.[1] The pH-dependent potency is attributed to the accumulation of the compound inside the cell at a higher extracellular pH.[1] Mutagenesis studies have identified residues D172 and I176 within the M2 transmembrane segment of Kir2.1 as critical for ML133-mediated inhibition.[3]
Comparative Analysis of Kir2.1 Inhibitors
Several other compounds have been identified as Kir2.1 inhibitors, each with distinct characteristics in terms of potency, selectivity, and mechanism of action.
VU6080824: A Next-Generation Inhibitor
Developed as a next-generation analog of ML133, VU6080824 demonstrates superior potency with an IC50 of 0.35 µM for Kir2.1 at pH 7.4, as determined by manual patch clamp assays.[4] Like ML133, it exhibits selectivity for Kir2.x channels over Kir1.1 and Kir4.1 (IC50s > 10 µM in thallium flux assays).[1][2] However, it also shares the lack of selectivity within the Kir2.x subfamily, with IC50 values of 0.75 µM and 0.86 µM for Kir2.2 and Kir2.3, respectively.[1][2]
Chloroquine
The antimalarial drug chloroquine is a known inhibitor of Kir2.1, with a reported IC50 of approximately 8.7 µM.[5] Its mechanism involves direct block of the channel's cytoplasmic pore.[6] However, chloroquine is not selective and is known to inhibit other Kir channels, including Kir4.1 and Kir6.2, as well as other ion channels, which can lead to off-target effects.[7]
Tamoxifen
The selective estrogen receptor modulator tamoxifen also inhibits Kir2.x channels. It displays IC50 values of 0.93 µM for Kir2.1 and 0.87 µM for Kir2.2, with a slightly higher potency for Kir2.3 (IC50 = 0.31 µM).[8][9] The proposed mechanism of action involves interference with the interaction between the channel and the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[8] Tamoxifen's utility as a specific Kir2.1 tool is limited by its primary activity as an estrogen receptor modulator and its effects on other ion channels, including hERG.[10]
Pentamidine
The antiprotozoal drug pentamidine is a potent inhibitor of Kir2.1, with an IC50 of 0.17 µM when applied to the intracellular side of the channel.[11] It also inhibits Kir2.2 and Kir2.3.[11] The mechanism involves a direct block of the cytoplasmic pore, interacting with negatively charged amino acid residues.[11][12] A derivative of pentamidine, PA-6, has been developed with even higher potency (IC50 = 12-15 nM) and improved selectivity against other cardiac ion channels.[13]
Gambogic Acid
Gambogic acid exhibits a complex inhibitory profile. Acutely, it acts as a weak, non-selective K+ channel blocker with an approximate EC50 of 10 µM.[14][15] However, upon chronic exposure (3 hours), it potently inhibits Kir2.1 with an EC50 of less than or equal to 100 nM.[14][15] This slow-acting, potent inhibition is specific for Kir2.1 over Kv2.1, hERG, and Kir1.1 channels.[14][15] The mechanism is not a direct block in the traditional sense but rather involves a change in the membrane microenvironment of the channel.[14][15]
Celastrol
The natural triterpenoid (B12794562) celastrol has been shown to cause chronic inhibition of Kir2.1 channels.[16] Its mechanism is not through direct channel block but rather by affecting protein trafficking, leading to a reduction in the surface expression of Kir2.1 channels.[17] This indirect mechanism makes it a tool for studying the life cycle of the channel rather than for acute functional block.
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of ML133 and its alternatives against various Kir channel subtypes. All values are at pH 7.4 unless otherwise noted.
| Inhibitor | Kir2.1 IC50 | Kir2.2 IC50 | Kir2.3 IC50 | Kir1.1 (ROMK) IC50 | Kir4.1 IC50 | Kir7.1 IC50 | Assay Method |
| ML133 | 1.8 µM | 2.9 µM | 4.0 µM | > 300 µM | 76 µM | 33 µM | Manual Patch Clamp |
| 290 nM (pH 8.5) | - | - | - | - | - | Manual Patch Clamp | |
| VU6080824 | 0.35 µM | 0.75 µM | 0.86 µM | > 10 µM | > 10 µM | - | Manual Patch Clamp |
| Chloroquine | ~8.7 µM | - | - | - | ~7 µM (whole-cell) | - | Action Potential Clamp / Patch Clamp |
| Tamoxifen | 0.93 µM | 0.87 µM | 0.31 µM | - | - | - | Whole-cell Patch Clamp |
| Pentamidine | 0.17 µM (inside-out) | Sensitive | Sensitive | - | - | - | Inside-out Patch Clamp |
| Gambogic Acid | ≤ 100 nM (chronic) | - | - | No effect (chronic) | - | - | 86Rb+ Efflux Assay |
| ~10 µM (acute) | - | - | - | - | - | Patch Clamp | |
| Celastrol | Chronic Inhibition | - | - | - | - | - | Flow Cytometry / Immunoblot |
Experimental Protocols
High-Throughput Screening (HTS) via Thallium Flux Assay
The initial identification of ML133 was performed using a thallium (Tl+) flux assay. This fluorescence-based assay is a common method for screening ion channel modulators.
-
Cell Line: A HEK293 cell line stably expressing the target Kir2.1 channel is used.
-
Assay Principle: Tl+ ions can pass through open potassium channels and serve as a surrogate for K+ ions. A Tl+-sensitive fluorescent dye (e.g., FluxOR™) is loaded into the cells.
-
Procedure:
-
Cells are plated in multi-well plates (e.g., 384-well).
-
Cells are loaded with the Tl+-sensitive dye.
-
Test compounds are added to the wells and incubated.
-
A stimulus solution containing Tl+ is added to initiate ion flux through the Kir2.1 channels.
-
The change in fluorescence intensity over time is measured using a kinetic imaging plate reader.
-
-
Data Analysis: A decrease in the rate of fluorescence increase in the presence of a compound indicates inhibition of the Kir2.1 channel.
High-throughput screening workflow for Kir2.1 inhibitors.
Electrophysiology via Patch-Clamp Technique
Whole-cell and inside-out patch-clamp electrophysiology are the gold standards for characterizing the activity of ion channel inhibitors and determining their mechanism of action.
-
Cell Preparation: HEK293 cells expressing the Kir channel of interest are cultured on coverslips.
-
Recording Setup: A glass micropipette filled with an intracellular-like solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell interior (whole-cell configuration) or excised (inside-out configuration).
-
Voltage Clamp: The membrane potential is clamped at a specific voltage, and the ionic current flowing through the channels is measured. A voltage protocol, typically involving steps or ramps to different potentials, is applied to elicit channel activity.
-
Compound Application: The inhibitor is applied to the extracellular (whole-cell) or intracellular (inside-out) side of the membrane, and the resulting change in current is recorded.
-
Data Analysis: The concentration-response relationship is determined by applying a range of inhibitor concentrations and fitting the data to the Hill equation to calculate the IC50.
Proposed mechanism of ML133 inhibition of the Kir2.1 channel.
Conclusion
ML133 remains a valuable and widely used tool for studying Kir2.1 channels due to its good potency and, most importantly, its selectivity for the Kir2.x family over other Kir channel subfamilies. For researchers requiring a more potent inhibitor with similar selectivity, VU6080824 presents a superior alternative.
Other compounds like chloroquine, tamoxifen, and pentamidine, while potent Kir2.1 inhibitors, suffer from a lack of selectivity, which can complicate the interpretation of experimental results. Gambogic acid and celastrol offer unique, slow-acting inhibitory mechanisms that are useful for studying channel trafficking and regulation rather than for acute functional block.
The choice of inhibitor will ultimately depend on the specific experimental question. For acute and selective inhibition of the Kir2.x channel family, ML133 and VU6080824 are currently the most suitable options available to the research community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of Next-Generation Inhibitors for the Inward-Rectifier Potassium Channel Kir2.1: Discovery of VU6080824 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac and Renal Inward Rectifier Potassium Channel Pharmacology: Emerging Tools for Integrative Physiology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Chloroquine blocks the Kir4.1 channels by an open-pore blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of cloned HERG potassium channels by the antiestrogen tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anti-protozoal drug pentamidine blocks KIR2.x-mediated inward rectifier current by entering the cytoplasmic pore region of the channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anti-protozoal drug pentamidine blocks KIR2.x-mediated inward rectifier current by entering the cytoplasmic pore region of the channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient and specific cardiac IK₁ inhibition by a new pentamidine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specific and slow inhibition of the kir2.1 K+ channel by gambogic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Specific and Slow Inhibition of the Kir2.1 K+ Channel by Gambogic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Celastrol Suppresses Angiogenesis-Mediated Tumor Growth through Inhibition of AKT/Mammalian Target of Rapamycin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating CD133 Specificity: A Comparison Guide Using Knockout Cells
For researchers, scientists, and drug development professionals, ensuring the specificity of reagents and experimental findings is paramount. This guide provides an objective comparison of methods for validating the specificity of the cell surface marker CD133 (also known as Prominin-1), with a primary focus on the gold-standard approach: knockout (KO) cell lines.
CD133 is a pentaspan transmembrane glycoprotein (B1211001) that has garnered significant interest as a marker for stem and progenitor cells in various normal tissues and is also associated with cancer stem-like cells in several types of cancer.[1] Given its role in cell proliferation, migration, and survival signaling pathways, precise and specific detection of CD133 is critical for accurate research and the development of targeted therapies.[1][2]
This guide will delve into the use of knockout cells to unequivocally validate the specificity of antibodies and other probes targeting CD133. We will also present alternative methods and provide detailed experimental protocols and data presentation formats to aid in your research.
The Gold Standard: Knockout (KO) Validation
Knockout validation is widely considered the most definitive method for confirming the specificity of an antibody or other binding agent.[3] This technique involves using a cell line in which the gene encoding the target protein (in this case, CD133) has been rendered non-functional, typically through gene editing technologies like CRISPR-Cas9.[3][4] By comparing the signal from the knockout cell line to the wild-type (WT) parental cell line, researchers can definitively determine if the signal is specific to the target protein. A specific antibody will show a signal in the WT cells but no signal in the KO cells.
Experimental Workflow for CD133 Knockout Validation
The general workflow for validating CD133 specificity using knockout cells involves several key steps, from the generation of the knockout cell line to the final validation assays.
Caption: Workflow for CD133 Specificity Validation using Knockout Cells.
Key Experimental Protocols
Below are detailed methodologies for critical experiments in the validation of CD133 specificity.
Generation of CD133 Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the fundamental steps to create a CD133 knockout cell line.
Materials:
-
Parental cell line expressing CD133 (e.g., LoVo colon cancer cells)[5][6]
-
LentiCRISPRv2 vector or similar all-in-one CRISPR/Cas9 plasmid
-
CD133-specific guide RNA (gRNA) sequences
-
Transfection reagent
-
Puromycin or other selection agent
-
Cell culture reagents
Procedure:
-
gRNA Design: Design gRNAs targeting an early exon of the PROM1 gene (which encodes CD133) to maximize the likelihood of generating a loss-of-function mutation. Online tools can be used for gRNA design.
-
Cloning: Clone the designed gRNA sequences into the CRISPR-Cas9 vector.
-
Transfection: Transfect the parental cell line with the CD133-gRNA-Cas9 plasmid.
-
Selection: Select for transfected cells using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells from the selected population and expand them to generate clonal cell lines. This is a critical step to ensure a homogenous population of cells with the same genetic modification.
-
Genomic Validation (Sequencing): Extract genomic DNA from the clonal lines and sequence the targeted region of the PROM1 gene to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Proteomic Validation (Western Blot): Confirm the absence of CD133 protein expression in the validated knockout clones by Western blot analysis.
Validation of CD133 Antibody Specificity by Western Blot
This is a standard biochemical technique to detect the presence and size of a protein in a cell lysate.
Materials:
-
Wild-type (WT) and validated CD133 KO cell lysates
-
Primary antibody against CD133
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the WT and CD133 KO cell lysates.
-
SDS-PAGE: Load equal amounts of protein from each lysate onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CD133 antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A specific antibody will show a band at the correct molecular weight for CD133 in the WT lysate and no band in the KO lysate.[7]
Validation of CD133 Antibody Specificity by Flow Cytometry
Flow cytometry is used to analyze the expression of cell surface proteins.
Materials:
-
Wild-type (WT) and validated CD133 KO cells
-
Primary antibody against CD133 (conjugated to a fluorophore, or an unconjugated primary with a fluorescently labeled secondary antibody)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the WT and CD133 KO cells.
-
Antibody Staining: Incubate the cells with the anti-CD133 antibody.
-
Washing: Wash the cells to remove unbound antibody.
-
Data Acquisition: Analyze the stained cells on a flow cytometer.
-
Data Analysis: A specific antibody will show a significant fluorescent signal for the WT cells compared to the isotype control, while the CD133 KO cells will show little to no signal above the isotype control.[2][5]
Data Presentation for Clear Comparison
Summarizing quantitative data in tables allows for straightforward comparison of results.
Table 1: Western Blot Analysis of CD133 Expression
| Cell Line | CD133 Band Intensity (Arbitrary Units) | Loading Control (e.g., β-actin) Band Intensity |
| Wild-Type | 15,842 | 16,210 |
| CD133 KO Clone 1 | 0 | 15,988 |
| CD133 KO Clone 2 | 0 | 16,150 |
Table 2: Flow Cytometry Analysis of CD133 Surface Expression
| Cell Line | Percentage of CD133-Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| Wild-Type | 95.2% | 12,345 |
| CD133 KO | 1.3% | 150 |
| Isotype Control | 0.8% | 120 |
Comparison with Alternative Validation Methods
While knockout validation is the gold standard, other methods can provide supporting evidence of specificity.
| Method | Principle | Advantages | Disadvantages |
| Knockout (KO) Validation | Comparison of signal in wild-type vs. genetically null cells/tissues. | Unambiguous, true negative control. | Time-consuming and technically demanding to generate KO lines. |
| Knockdown (siRNA/shRNA) | Transient reduction of target mRNA, leading to decreased protein expression.[3] | Faster than generating KO lines. | Incomplete protein depletion, potential for off-target effects.[3] |
| Overexpression | Comparison of signal in cells with and without ectopic expression of the target protein. | Relatively simple to implement. | May not reflect endogenous protein levels or localization; does not rule out cross-reactivity with other proteins. |
| Peptide Competition/Blocking | Pre-incubation of the antibody with the immunizing peptide to block the binding site. | Simple and quick. | Only confirms that the antibody binds the intended peptide sequence, not that it exclusively binds the full-length native protein in a complex mixture. |
Signaling Pathways Involving CD133
Understanding the signaling pathways in which CD133 is involved can provide further avenues for functional validation. CD133 is known to interact with proteins involved in cytoskeleton rearrangement and signal transduction, influencing pathways that control cell proliferation, differentiation, and migration.[1]
Caption: Simplified Signaling Pathways Associated with CD133.
By utilizing knockout cell lines, researchers can investigate the downstream effects of CD133 ablation on these pathways, further validating the functional role of the protein and the specificity of their experimental tools. For instance, studies have shown that knockout of CD133 in colon cancer cells leads to a reduction in cell migration and invasion, which is associated with changes in epithelial-mesenchymal transition (EMT) markers.[5][6]
References
- 1. Functional Roles of CD133: More than Stemness Associated Factor Regulated by the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Knockout (KO) Validation | Antibodies.com [antibodies.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. CRISPR-Cas9 mediated CD133 knockout inhibits colon cancer invasion through reduced epithelial-mesenchymal transition | PLOS One [journals.plos.org]
- 6. CRISPR-Cas9 mediated CD133 knockout inhibits colon cancer invasion through reduced epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.avivasysbio.com [blog.avivasysbio.com]
A Comparative Guide to ML133: A Selective Kir2 Channel Inhibitor
An important clarification on nomenclature: Initial searches for "M133" in the context of ion channel modulation predominantly yield results for "ML133". It is highly probable that "this compound" is a typographical error in some literature, and the correct designation for the well-characterized Kir2.1 channel inhibitor is ML133. This guide will focus on the extensive experimental data available for ML133 and will also clarify the nature of other molecules with similar designations to prevent confusion.
ML133 is a potent and selective small molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (Kir) channels.[1][2] It has emerged as a critical tool for researchers studying the physiological and pathological roles of these channels in various cellular processes. This guide provides a comprehensive comparison of ML133's performance, detailed experimental protocols for its use, and an overview of its mechanism of action.
Performance and Selectivity of ML133
ML133 demonstrates selective inhibition of the Kir2 family of potassium channels (Kir2.1, Kir2.2, Kir2.3, and Kir2.6) with micromolar to sub-micromolar potency.[1][3][4] Its selectivity is a key feature, as it shows significantly weaker activity against other Kir channels, such as Kir1.1 (ROMK), Kir4.1, and Kir7.1.[1][3][4][5] The inhibitory potency of ML133 is notably pH-dependent, with increased potency at higher pH levels.[1][2][6]
Quantitative Inhibitory Activity of ML133
The half-maximal inhibitory concentrations (IC₅₀) of ML133 against a panel of inwardly rectifying potassium channels are summarized in the table below. This data is crucial for designing experiments and interpreting results.
| Channel Subtype | Species | IC₅₀ (μM) at pH 7.4 | IC₅₀ (μM) at pH 8.5 | Reference |
| Kir2.1 | mouse | 1.8 | 0.29 | [1][2][3][5] |
| Kir2.2 | human | 2.9 | Not Reported | [3][4] |
| Kir2.3 | human | 4.0 | Not Reported | [3][4] |
| Kir2.6 | human | 2.8 | Not Reported | [3][4] |
| Kir1.1 (ROMK) | rat | > 300 | 85.5 | [1][3][4][5] |
| Kir4.1 | rat | 76 | Not Reported | [1][3][4][5] |
| Kir7.1 | human | 33 | Not Reported | [1][3][4][5] |
Mechanism of Action
ML133 acts as a pore blocker for Kir2.1 channels.[1] Site-directed mutagenesis studies have identified specific amino acid residues, D172 and I176, within the second transmembrane segment (M2) of the Kir2.1 channel as critical for the inhibitory action of ML133.[1][2] The pH-dependent potency of ML133 suggests that its protonation state influences its binding and inhibitory activity.[1][6]
Below is a diagram illustrating the proposed inhibitory mechanism of ML133 on the Kir2.1 potassium channel.
Caption: Proposed mechanism of ML133 inhibition of the Kir2.1 channel.
Experimental Protocols
The inhibitory effects of ML133 on Kir2 channels are typically characterized using electrophysiological and fluorescence-based assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ion flow through channels in the cell membrane.
Objective: To measure the inhibitory effect of ML133 on Kir2.1 currents.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing the Kir2.1 channel are cultured on glass coverslips.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution (e.g., containing in mM: 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl₂, pH adjusted to 7.2 with KOH).
-
Recording: A gigaohm seal is formed between the pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. A series of voltage steps or ramps are applied to elicit Kir2.1 currents. For example, a ramp from -100 mV to +100 mV can be used.[7]
-
Compound Application: A baseline recording of Kir2.1 current is established. ML133 is then perfused into the bath solution at various concentrations.
-
Data Analysis: The inhibition of the Kir2.1 current is measured at each concentration of ML133 to determine the IC₅₀ value.
Caption: Workflow for assessing ML133 activity using patch-clamp.
Thallium Flux Assay
This is a high-throughput fluorescence-based assay used for screening and characterizing ion channel modulators.
Objective: To determine the inhibitory potency of ML133 on Kir2.1 channels in a high-throughput format.
Methodology:
-
Cell Plating: HEK293 cells expressing Kir2.1 are plated in 384-well plates.[8]
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).[7]
-
Compound Incubation: Cells are incubated with varying concentrations of ML133.
-
Thallium Stimulation: A solution containing thallium (Tl⁺), which acts as a surrogate for K⁺, is added to the wells.
-
Fluorescence Reading: The influx of Tl⁺ through open Kir2.1 channels leads to an increase in fluorescence, which is measured by a kinetic imaging plate reader.[7]
-
Data Analysis: The reduction in the fluorescence signal in the presence of ML133 is used to calculate the IC₅₀ value.[8]
Caption: High-throughput screening workflow for ML133 using a thallium flux assay.
Clarification of Other "this compound"-Related Molecules
To avoid confusion, it is important to distinguish ML133 from other molecules that may appear in searches for "this compound":
-
CD133 (also known as Prominin-1): This is a glycoprotein, not a small molecule ion channel blocker. It is used as a marker for stem cells in various tissues and cancers.
-
MDL 28133A: This is a selective 5-HT2 receptor antagonist and has a completely different mechanism of action and therapeutic target compared to ML133.
-
Maridebart cafraglutide (AMG133): This is an antibody-peptide conjugate that acts as a GIPR antagonist and GLP-1 agonist, being investigated for the treatment of obesity.
These molecules are structurally and functionally distinct from ML133 and are not relevant alternatives for studying Kir2 channels.
References
- 1. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Kir2.1 improves myocardial fibrosis by inhibiting Ca 2+ overload and the TGF-β1/Smad signaling pathway : Activation of Kir2.1 improves myocardial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inwardly Rectifying Potassium Channel Kir2.1 and its “Kir-ious” Regulation by Protein Trafficking and Roles in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ML133 and its Analogs as Selective Kir2.1 Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of ML133, a selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir2.1, and its analogs. Dysregulation of Kir2.1 channels is implicated in various cardiovascular diseases, making them a critical target for therapeutic intervention. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of the structure-activity relationships (SAR) and therapeutic potential of this class of inhibitors.
Data Presentation: Performance of ML133 and its Analogs
The following tables summarize the inhibitory activity and pharmacokinetic properties of ML133 and a selection of its key analogs. The data highlights the evolution from the initial probe ML133 to the next-generation inhibitor VU6080824, which exhibits enhanced potency and an improved pharmacokinetic profile.
Table 1: Comparative Inhibitory Activity of ML133 and Analogs against Kir2.1
| Compound ID | Western Aryl Group | Eastern Aryl Group | Kir2.1 IC50 (μM) at pH 7.4 | Kir2.1 IC50 (μM) at pH 8.5 | Reference |
| ML133 | 1-Naphthyl | 4-Methoxyphenyl | 1.8 | 0.29 | [1] |
| Analog 14a | 4-Chlorobenzyl | 4-Methoxyphenyl | 0.77 | ND | [1] |
| Analog 14b | 3-Chlorobenzyl | 4-Methoxyphenyl | 1.06 | ND | [1] |
| Analog 14d | 4-tert-Butylbenzyl | 4-Methoxyphenyl | 1.39 | ND | [1] |
| Analog 14e | 2-Methylbenzyl | 4-Methoxyphenyl | 5.15 | ND | [1] |
| Analog 14j | 2-Chlorobenzyl | 4-Methoxyphenyl | 13.88 | ND | [1] |
| VU6080824 (5s) | 1-([1,1'-biphenyl]-4-yl) | 3-Methoxyphenyl | ~0.3-0.5 | ND |
ND: Not Determined
Table 2: Comparative Pharmacokinetic Parameters of ML133 and VU6080824 in Rats
| Compound | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| ML133 | IV | 5 | 129.90 ± 25.23 | 0.75 | 2.88 ± 1.08 | ND | ND | [2] |
| Oral | 25 | 129.90 ± 25.23 | 0.75 | 1.12 ± 0.46 | ND | Very Low | [2] | |
| VU6080824 | IV | 3 | 1040 ± 150 | 0.08 | 3.9 ± 0.4 | 1600 ± 140 | ND | |
| Oral | 10 | 430 ± 100 | 2.0 ± 1.7 | 4.3 ± 0.5 | 2400 ± 470 | 48 ± 6 |
ND: Not Determined
Experimental Protocols
Detailed methodologies for the key experiments cited in the structure-activity relationship and pharmacokinetic studies of ML133 and its analogs are provided below.
Manual Patch-Clamp Electrophysiology for IC50 Determination
This protocol is used for the detailed characterization of Kir2.1 inhibition by ML133 and its analogs.
-
Cell Line: HEK293 cells stably expressing mouse Kir2.1 channels.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 500 µg/mL G418.
-
Solutions:
-
External Solution (pH 7.4): 140 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES.
-
Internal Solution: 140 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 10 mM EGTA.
-
-
Recording:
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-4 MΩ.
-
Currents are recorded using an amplifier, filtered at 2 kHz, and digitized at 10 kHz.
-
-
Voltage Protocol: A ramp protocol from -100 mV to +100 mV is used to elicit both inward and outward currents.
-
Data Analysis: IC50 values are determined by fitting the concentration-response data to the Hill equation: % Inhibition = 100 / (1 + (IC50 / [Drug])^n) where n is the Hill coefficient.
Thallium Flux Assay for High-Throughput Screening
This fluorescence-based assay is utilized for the initial high-throughput screening of compound libraries to identify potential Kir2.1 inhibitors.
-
Principle: The assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through Kir2.1 channels using a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™).
-
Procedure:
-
HEK293 cells stably expressing Kir2.1 are plated in 384-well plates.
-
Cells are loaded with the Tl⁺-sensitive dye.
-
Compounds are added to the wells and incubated.
-
A Tl⁺-containing stimulus buffer is added to initiate ion flux.
-
The change in fluorescence intensity over time is measured using a kinetic imaging plate reader (e.g., Hamamatsu FDSS 6000).
-
-
Data Analysis: The rate of fluorescence increase is proportional to Kir2.1 channel activity. Inhibition is calculated relative to control wells.
Synthesis of ML133 Analogs (Reductive Amination)
A general synthetic scheme for the preparation of ML133 analogs is outlined below.
-
Reaction: Reductive amination of a substituted benzaldehyde (B42025) with a substituted benzylamine (B48309).
-
Reagents and Conditions:
-
A solution of the appropriate substituted benzylamine (e.g., (4-methoxyphenyl)methanamine) in a suitable solvent (e.g., dichloroethane) is treated with the desired substituted naphthaldehyde or benzaldehyde.
-
After a short period, a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is added portion-wise.
-
The reaction mixture is stirred at room temperature until completion.
-
The crude product is purified by chromatography to yield the desired N-((substituted-phenyl)methyl)naphthalen-1-ylmethanamine analog.
-
Rat Pharmacokinetic Studies
This protocol outlines the procedure for evaluating the pharmacokinetic properties of ML133 and its analogs in rats.
-
Animals: Male Sprague-Dawley rats.
-
Administration:
-
Intravenous (IV): Compounds are formulated in a suitable vehicle (e.g., 20% Captisol® in water) and administered via the tail vein.
-
Oral (PO): Compounds are formulated as a suspension (e.g., in 0.5% methylcellulose (B11928114) in water) and administered by oral gavage.
-
-
Sample Collection: Blood samples are collected at various time points post-administration from the jugular vein. Plasma is separated by centrifugation.
-
Analysis: Plasma concentrations of the compounds are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, bioavailability) are calculated using non-compartmental analysis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of ML133 and its analogs.
References
- 1. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS [frontiersin.org]
Unveiling Kir2.1 Inhibition: A Comparative Analysis of M133 (ML133) Characterization by Thallium Flux Assay and Electrophysiology
For researchers and drug development professionals targeting inwardly rectifying potassium (Kir) channels, understanding the nuances of compound validation is paramount. This guide provides a detailed comparison of two key methodologies used to characterize the potent Kir2.1 inhibitor, ML133: a high-throughput thallium flux assay and the gold-standard manual and automated patch-clamp electrophysiology. The data presented here is synthesized from the seminal study on the discovery and pharmacological characterization of ML133.
Data Presentation: Quantitative Comparison of ML133 Activity
The inhibitory activity of ML133 against various Kir channel subtypes was quantified using electrophysiological methods, providing precise half-maximal inhibitory concentrations (IC₅₀). The initial high-throughput screening (HTS) utilized a thallium flux assay, which identified ML133 as a potent inhibitor from a library of over 300,000 small molecules.[1]
| Channel Subtype | IC₅₀ (μM) at pH 7.4 | IC₅₀ (μM) at pH 8.5 | Notes |
| Kir2.1 | 1.8 | 0.29 | Potent inhibition, pH-dependent.[1][2] |
| Kir2.2 | Similar to Kir2.1 | - | ML133 is a pan-Kir2.x family inhibitor.[1] |
| Kir2.3 | Similar to Kir2.1 | - | ML133 is a pan-Kir2.x family inhibitor.[1] |
| Kir2.6 | Similar to Kir2.1 | - | ML133 is a pan-Kir2.x family inhibitor.[1] |
| Kir1.1 (ROMK) | >300 | 85.5 | Essentially insensitive at physiological pH.[1] |
| Kir4.1 | 76 | - | Weak activity.[1] |
| Kir7.1 | 33 | - | Weak activity.[1] |
Table 1: Inhibitory potency of ML133 against various Kir channel subtypes as determined by electrophysiology.
Experimental Protocols
A multi-step approach was employed to identify and validate ML133, beginning with a high-throughput fluorescence-based assay and culminating in detailed biophysical characterization using electrophysiology.
Thallium Flux Assay for High-Throughput Screening
The initial screening of over 300,000 compounds was performed using a thallium (Tl⁺) flux assay in a HEK293 cell line stably expressing Kir2.1 channels.[1] Tl⁺ acts as a surrogate for K⁺ ions, and its influx through the Kir2.1 channels is detected by a Tl⁺-sensitive fluorescent dye (FluxOR™).[1][2] A decrease in fluorescence upon compound application indicated inhibition of the channel.
Protocol Summary:
-
Cell Plating: HEK293 cells stably expressing Kir2.1 were plated in 384-well plates.
-
Dye Loading: Cells were incubated with the FluxOR™ thallium-sensitive dye.
-
Compound Addition: Test compounds, including ML133, were added at a concentration of 10 μM.
-
Stimulation and Detection: A stimulus buffer containing Tl⁺ was added to trigger ion influx, and the resulting fluorescence was measured using a kinetic imaging plate reader (Hamamatsu FDSS 6000).[1][2]
-
Hit Identification: Compounds that decreased the Tl⁺ response by more than three standard deviations from the control were classified as inhibitors.[1]
Electrophysiological Validation and Characterization
Confirmation and detailed pharmacological characterization of ML133 were performed using both automated and manual patch-clamp electrophysiology.[1] These techniques directly measure the ionic currents flowing through the channels in real-time, providing a highly accurate assessment of channel function and inhibition.
Automated Patch-Clamp (IonWorks™):
-
Cell Preparation: HEK-293 cells stably expressing Kir2.1 were suspended and dispensed into a 384-well population patch clamp (PPC) plate.[1]
-
Perforation and Sealing: The cell membrane was perforated using amphotericin B to achieve whole-cell configuration.[1]
-
Recording Protocol: A voltage-clamp protocol was applied, stepping the membrane potential to measure Kir2.1 activity.[1]
-
Compound Application: Test compounds were dispensed into the wells and incubated.
-
Data Analysis: The percentage of inhibition was calculated by comparing the current before and after compound addition.[1]
Manual Patch-Clamp:
-
Cell Culture: HEK-293 cells were transiently or stably transfected with the Kir channel of interest.
-
Recording Configuration: Whole-cell patch-clamp recordings were performed.
-
Solutions: The intracellular (pipette) solution contained high potassium, while the extracellular (bath) solution's composition was varied to study channel properties.
-
Voltage Protocol: A series of voltage steps were applied to elicit and measure the characteristic inwardly rectifying currents.
-
Data Acquisition and Analysis: Currents were recorded using an amplifier (e.g., Axopatch 200B) and analyzed with software such as pClamp and Origin to determine IC₅₀ values.[1]
Visualizing the Methodologies and Mechanisms
To better illustrate the experimental processes and the underlying biological mechanism, the following diagrams were generated using Graphviz.
References
- 1. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Kir2.1 Channel Blockers: ML133 versus Traditional Inhibitors
For researchers, scientists, and drug development professionals, the selection of an appropriate pharmacological tool is critical for the accurate investigation of the inwardly rectifying potassium channel Kir2.1. This guide provides a detailed comparison of the novel inhibitor ML133 against traditional Kir2.1 blockers, supported by experimental data to inform experimental design and drug discovery efforts.
The inwardly rectifying potassium channel Kir2.1, encoded by the KCNJ2 gene, plays a crucial role in setting the resting membrane potential in excitable cells such as cardiomyocytes and neurons. Its dysfunction is linked to various channelopathies, making it a significant target for pharmacological research. While several compounds have been used to block Kir2.1, the advent of more selective molecules like ML133 necessitates a thorough comparison with established, often less specific, traditional blockers.
Performance Comparison: ML133 vs. Traditional Blockers
Experimental data reveals significant differences in the potency and selectivity of ML133 compared to traditional Kir2.1 inhibitors such as chloroquine (B1663885) and the inorganic ion barium.
Inhibitory Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. The following table summarizes the IC₅₀ values for ML133 and traditional blockers against Kir2.1 and other related ion channels.
| Compound | Kir2.1 | Kir2.2 | Kir2.3 | Kir2.6 | Kir1.1 (ROMK) | Kir4.1 | Kir7.1 | hERG |
| ML133 | 1.8 µM (pH 7.4)[1] | 2.9 µM | 4.0 µM | 2.8 µM | >300 µM[1] | 76 µM[1] | 33 µM[1] | >30 µM[2] |
| 290 nM (pH 8.5)[1] | ||||||||
| Chloroquine | 8.7 - 9 µM[3] | - | - | - | - | ~7 µM (whole-cell)[4] | - | Block reported[5][6] |
| ~0.5 µM (inside-out)[4] | ||||||||
| Barium (Ba²⁺) | 16.2 µM[7][8] | 2.3 µM[7] | 18.5 µM[7][8] | - | - | - | - | - |
Key Observations:
-
ML133 demonstrates potent, pH-dependent inhibition of Kir2.1, with significantly higher potency at a more alkaline pH.[1] It shows selectivity for the Kir2.x subfamily over other Kir channels like Kir1.1, Kir4.1, and Kir7.1.[1] Importantly, it has a clean profile against the hERG channel, a critical consideration for cardiosafety.[2]
-
Chloroquine blocks Kir2.1 in the low micromolar range but also inhibits other ion channels, including Kir4.1 and the hERG channel, indicating a lack of selectivity.[3][4][5][6] Its off-target effects, particularly on hERG, can lead to cardiotoxicity.[5][6]
-
Barium (Ba²⁺) is a widely used, non-selective pore blocker of Kir channels.[7][8] Its potency varies across the Kir2.x subfamily, and it is not specific to Kir2.1.[7][8]
Signaling and Trafficking of Kir2.1
Understanding the cellular pathways that regulate Kir2.1 is essential for interpreting the effects of its blockers. The forward trafficking of the Kir2.1 channel from its synthesis to the plasma membrane is a tightly regulated process.
Caption: Forward trafficking pathway of the Kir2.1 channel.
The proper folding and assembly of Kir2.1 subunits occur in the endoplasmic reticulum.[2][9][10] The channel then transits through the Golgi apparatus to the trans-Golgi network (TGN), where it is sorted for export to the cell surface.[9][10] A key step in this process is the interaction with the AP-1 adaptor complex, which marks Kir2.1 for incorporation into clathrin-coated vesicles.[9][10] These vesicles then transport the channel to the plasma membrane, where it becomes functional. At the plasma membrane, Kir2.1 activity is critically dependent on its interaction with phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.[11][12][13]
Experimental Methodologies
The characterization of Kir2.1 blockers relies on robust experimental assays. Below are detailed protocols for two key methods used in the assessment of these inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ionic current flowing through Kir2.1 channels in the entire cell membrane.
Objective: To measure the inhibitory effect of a compound on Kir2.1 channel currents.
Cell Line: HEK293 cells stably expressing human Kir2.1.
Solutions:
-
External Solution (in mM): 140 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES. Adjusted to desired pH (e.g., 7.4) with KOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA. Adjusted to pH 7.3 with KOH.
Protocol:
-
Culture HEK293-Kir2.1 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass microelectrodes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -20 mV).
-
Apply a voltage protocol to elicit Kir2.1 currents. A typical protocol involves a step to a hyperpolarizing potential (e.g., -120 mV for 500 ms) followed by a voltage ramp (e.g., from -120 mV to 0 mV over 1 s).[14]
-
Record baseline currents in the absence of any compound.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the steady-state current inhibition at each concentration.
-
Analyze the data to determine the IC₅₀ value by fitting the concentration-response data to the Hill equation.
Caption: Workflow for whole-cell patch-clamp experiments.
Thallium Flux Assay
This is a high-throughput fluorescence-based assay that uses the flux of thallium ions (Tl⁺) as a surrogate for potassium ions (K⁺) to measure channel activity.
Objective: To screen for and characterize inhibitors of Kir2.1 channels in a high-throughput format.
Materials:
-
HEK293 cells stably expressing Kir2.1.
-
Poly-D-lysine coated 384-well microplates.
-
FluxOR™ II Green Potassium Ion Channel Assay Kit (or similar).
-
Fluorescence plate reader.
Protocol:
-
Seed HEK293-Kir2.1 cells into the 384-well microplate and incubate overnight.
-
Prepare the 2X Loading Buffer containing the FluxOR™ II Green Reagent and PowerLoad™ concentrate.
-
Remove the culture medium from the cells and add the Loading Buffer. Incubate for 90 minutes at room temperature, protected from light.
-
Remove the loading buffer and wash the cells with Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the Assay Buffer containing the test compounds at various concentrations to the wells. Incubate for 20-30 minutes.
-
Place the microplate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Add the Stimulus Buffer containing thallium sulfate (B86663) to initiate Tl⁺ influx through the open Kir2.1 channels.
-
Measure the increase in fluorescence over time. The fluorescence signal is proportional to the number of open channels.
-
Calculate the percentage of inhibition for each compound concentration relative to controls (no compound and fully blocked).
-
Determine the IC₅₀ value from the concentration-response curve.
Conclusion
The selection of a Kir2.1 blocker should be guided by the specific requirements of the experiment.
-
ML133 emerges as a superior tool for studies requiring high selectivity for the Kir2.x channel family and minimal off-target effects, particularly on the hERG channel. Its pH-dependent potency also offers an interesting experimental parameter.
-
Traditional blockers like chloroquine and barium , while effective at blocking Kir2.1, suffer from a lack of selectivity. Their use should be approached with caution, and potential off-target effects must be considered when interpreting results. Chloroquine's inhibition of multiple ion channels can confound experimental outcomes, while barium's non-specific nature limits its utility in dissecting the specific role of Kir2.1 in complex biological systems.
For researchers aiming for precise and reliable data on the function and pharmacology of Kir2.1, ML133 represents a significant advancement over traditional, less-selective inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The molecular basis of chloroquine block of the inward rectifier Kir2.1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine blocks the Kir4.1 channels by an open-pore blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-label use of chloroquine, hydroxychloroquine, azithromycin and lopinavir/ritonavir in COVID-19 risks prolonging the QT interval by targeting the hERG channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-label use of chloroquine, hydroxychloroquine, azithromycin and lopinavir/ritonavir in COVID-19 risks prolonging the QT interval by targeting the hERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Barium block of Kir2 and human cardiac inward rectifier currents: evidence for subunit-heteromeric contribution to native currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Golgi Export of the Kir2.1 Channel is Driven by a Trafficking Signal Located within Tertiary Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inwardly Rectifying Potassium Channel Kir2.1 and its “Kir-ious” Regulation by Protein Trafficking and Roles in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inwardly Rectifying Potassium Channel Kir2.1 and its “Kir-ious” Regulation by Protein Trafficking and Roles in Development and Disease [frontiersin.org]
- 12. Phosphatidylinositol-4,5-bisphosphate (PIP2) regulation of strong inward rectifier Kir2.1 channels: multilevel positive cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphoinositide regulation of inward rectifier potassium (Kir) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of MRTX1133's Inhibitory Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of MRTX1133, a selective KRAS G12D inhibitor, with other emerging alternatives. Supporting experimental data and detailed methodologies are presented to facilitate independent validation and inform future research directions.
Executive Summary
The KRAS G12D mutation is a key oncogenic driver in several cancers, including pancreatic, colorectal, and non-small cell lung cancer. For decades, KRAS was considered "undruggable." The development of covalent inhibitors for KRAS G12C, such as sotorasib (B605408) and adagrasib, marked a significant breakthrough.[1] MRTX1133, a non-covalent, selective inhibitor of KRAS G12D, has shown promising preclinical activity, demonstrating potent and selective inhibition of KRAS G12D-mutant cancer cells. This guide summarizes the key preclinical data for MRTX1133 and provides a comparative overview of other KRAS G12D inhibitors in development.
Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch in cell signaling. In its active, GTP-bound state, it promotes cell proliferation and survival through downstream pathways like the RAF/MEK/ERK and PI3K/AKT/mTOR cascades. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state.[1]
MRTX1133 is a non-covalent inhibitor that binds to the switch II pocket of both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D. This binding disrupts the interaction of KRAS G12D with its effector proteins, thereby blocking downstream signaling.[2]
KRAS Signaling Pathway and MRTX1133 Inhibition
Caption: Simplified KRAS G12D signaling pathway and the inhibitory action of MRTX1133.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of MRTX1133 and provide available data for other KRAS G12D inhibitors. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between different studies.
In Vitro Inhibitory Activity
| Inhibitor | Target | Assay Type | Value | Cell Line(s) |
| MRTX1133 | KRAS G12D | Biochemical Binding (KD) | ~0.2 pM | - |
| KRAS G12D | Biochemical IC50 | <2 nM | - | |
| KRAS G12D | Cellular pERK Inhibition IC50 | ~5 nM | KRAS G12D-mutant cell lines | |
| KRAS G12D | Cell Viability IC50 | ~5 nM (median) | KRAS G12D-mutant cell lines | |
| HRS-4642 | KRAS G12D | Biochemical Binding (KD) | 0.083 nM | - |
| KRAS G12D | Cell Viability IC50 | 2.329 - 822.2 nM | Various solid tumor cell lines | |
| BI-2865 | pan-KRAS | Cell Viability | - | Significant inhibition in KRAS-mutant cells |
| ASP3082 | KRAS G12D | - | - | Preclinical development |
| RMC-9805 | KRAS G12D(ON) | - | - | IND-enabling studies |
Data for competitors is based on available public information and may not be from direct comparative studies with MRTX1133.
In Vivo Efficacy in Xenograft Models
| Inhibitor | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression |
| MRTX1133 | Pancreatic (Panc 04.03) | 10 mg/kg, BID, IP | -62% (regression) |
| Pancreatic (Panc 04.03) | 30 mg/kg, BID, IP | -73% (regression) | |
| Pancreatic (HPAC) | 30 mg/kg, BID, IP | 85% regression | |
| BI 3706674 | Various KRAS G12V tumors | 30 mg/kg, BID, oral | Significant tumor regression |
| HRS-4642 | Various solid tumors | - | Significant in vivo potency |
BID: twice daily; IP: intraperitoneal.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below to ensure reproducibility.
Biochemical Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a competitive binding assay to determine the affinity of an inhibitor for KRAS G12D.
Workflow for HTRF Binding Assay
Caption: Workflow for the HTRF-based biochemical binding assay.
Step-by-Step Protocol:
-
Plate Preparation: Prepare serial dilutions of MRTX1133 in the appropriate assay buffer in a 384-well low volume white microplate.
-
Reagent Preparation: Prepare solutions of 6His-tagged human KRAS G12D protein, GTP-Red (a fluorescently labeled GTP analog), and an anti-6His antibody labeled with Europium cryptate (HTRF donor).[3]
-
Assay Assembly: Add the KRAS G12D protein to each well of the assay plate. Subsequently, add a pre-mixed solution of GTP-Red and the anti-6His-Europium antibody.[3]
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[3]
-
Signal Detection: Read the HTRF signal on a compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor). The ratio of these signals is used to determine the degree of binding inhibition.
Cellular Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Step-by-Step Protocol:
-
Cell Seeding: Seed KRAS G12D-mutant pancreatic cancer cell lines (e.g., Panc-1, SUIT-2) in a 96-well plate at a predetermined density and incubate overnight.[4][5]
-
Compound Treatment: Treat the cells with a range of concentrations of MRTX1133 or other inhibitors. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, containing an electron coupling reagent (PES), to each well.[6][7]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[6][7] The absorbance is directly proportional to the number of viable cells.
Western Blot for Phospho-ERK (pERK) Inhibition
This protocol is used to quantify the inhibition of a key downstream effector in the KRAS signaling pathway.
Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis of pERK and total ERK.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat KRAS G12D-mutant cells with various concentrations of MRTX1133 for a specified time (e.g., 24 hours). Lyse the cells in ice-cold lysis buffer and determine the protein concentration of the lysates.[8]
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation (pERK): Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection (pERK): Detect the pERK signal using an enhanced chemiluminescence (ECL) substrate.[9]
-
Stripping and Re-probing (Total ERK): Strip the membrane to remove the bound antibodies. Re-probe the membrane with a primary antibody for total ERK, followed by the secondary antibody and detection steps to normalize the pERK signal to the total amount of ERK protein.[10]
In Vivo Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of MRTX1133 in a mouse model.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject KRAS G12D-mutant human pancreatic cancer cells (e.g., AsPC-1) into the flank of immunocompromised mice.[11]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[12]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer MRTX1133 (e.g., via intraperitoneal injection) or a vehicle control according to the desired dosing schedule.[12]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Conclusion
MRTX1133 demonstrates potent and selective inhibition of KRAS G12D in preclinical models. The data presented in this guide provide a foundation for further investigation and comparison with other emerging KRAS G12D inhibitors. The detailed experimental protocols are intended to facilitate the independent validation of these findings and accelerate the development of effective therapies for KRAS G12D-driven cancers. As more data from ongoing clinical trials for MRTX1133 and other inhibitors become available, a more comprehensive comparative landscape will emerge.[13][14][15]
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. mdpi.com [mdpi.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. broadpharm.com [broadpharm.com]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
- 13. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. jetir.org [jetir.org]
A Comparative Guide to M133 as a Chemical Probe for Kir2.1 Channels
For Researchers, Scientists, and Drug Development Professionals
The inwardly-rectifying potassium (Kir) channel Kir2.1 is a critical regulator of cellular excitability, playing a pivotal role in setting the resting membrane potential and in the terminal repolarization of the action potential in various tissues, including the heart and brain.[1][2][3] The development of selective chemical probes is essential for dissecting its physiological functions and exploring its therapeutic potential. ML133 has emerged as a key small molecule inhibitor, providing a valuable tool for studying the Kir2.x channel family. This guide offers an objective comparison of M133's performance against other alternatives, supported by experimental data and detailed protocols.
This compound: A Potent, pH-Dependent Inhibitor of the Kir2.x Family
This compound (also referred to as ML133) was identified through a high-throughput screen of over 300,000 small molecules and is characterized as a potent inhibitor of Kir2.1 channels.[1][4][5] A key feature of this compound is the pH-dependent nature of its inhibitory activity. Its potency significantly increases with higher extracellular pH, an effect attributed to the molecule's chemical properties.[1][6] The neutral form of this compound is believed to cross the cell membrane, with the protonated form acting as the active inhibitor from an intracellular site.[1]
Key Performance Characteristics of this compound:
-
Potency: this compound inhibits Kir2.1 with sub-micromolar to low-micromolar potency, depending on the experimental pH.
-
Selectivity: While it is a potent inhibitor of the Kir2.x family (Kir2.1, Kir2.2, Kir2.3), it shows significant selectivity against other Kir channel families, most notably Kir1.1 (ROMK).[1][4][6][7]
-
Mechanism: this compound is understood to block the channel's ion-conducting pathway from an intracellular location.[1][5] Mutagenesis studies have identified residues D172 and I176 in the M2 transmembrane segment of Kir2.1 as critical determinants for the potency of this compound-mediated inhibition.[1][4][5]
Data Presentation: this compound vs. Alternative Kir2.1 Modulators
The following tables summarize the quantitative data for this compound and compare it with other known modulators of Kir2.1 channels.
Table 1: Potency of this compound on Kir2.1 Channels
| pH | IC₅₀ (µM) | Assay Type |
|---|---|---|
| 6.5 | 10.0 | Whole-Cell Patch Clamp |
| 7.4 | 1.8 | Whole-Cell Patch Clamp[1][2][4][5][7] |
| 8.5 | 0.29 | Whole-Cell Patch Clamp[1][2][4][5][7] |
| 7.4 | 4.3 | Inside-Out Patch Clamp[1] |
Table 2: Selectivity Profile of this compound Against Other Kir Channels
| Channel Subtype | IC₅₀ (µM) | Selectivity Fold (vs. Kir2.1 at pH 7.4) |
|---|---|---|
| Kir1.1 (ROMK) | >300 | >167x[1][4][7] |
| Kir4.1 | 76 | ~42x[1][4][7] |
| Kir7.1 | 33 | ~18x[1][4][7] |
| Kir2.x Family | Poor selectivity within the Kir2.x subfamily[1][6] | ~1x |
Table 3: Comparison of Kir2.1 Chemical Probes
| Compound | Class | Potency (IC₅₀) | Key Characteristics |
|---|---|---|---|
| This compound | Inhibitor | 1.8 µM (pH 7.4) | pH-dependent; selective over Kir1.1, Kir4.1, Kir7.1; acts intracellularly.[1][2][4][5][7] |
| VU6080824 & Analogs | Inhibitor | 0.21 - 0.33 µM | Next-generation this compound analogs with 3-5 fold higher potency.[8] |
| Barium (Ba²⁺) | Inhibitor | 8.2 µM | Non-selective, fast-acting pore blocker; classic channel tool.[9] |
| Chloroquine | Inhibitor | ~3 µM causes 67% block | Known antimalarial with off-target Kir2.1 activity.[9] |
| Pentamidine | Inhibitor | Potent | Efficacy requires chronic exposure.[2] |
| GPV0057 | Opener/Enhancer | N/A | Propafenone (B51707) analog that increases the outward component of the Kir2.1 current.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The characterization of this compound involved two primary experimental approaches.
High-Throughput Screening (HTS) via Thallium Flux Assay
This assay was used for the initial discovery of Kir2.1 inhibitors from a large chemical library.
-
Principle: Thallium (Tl⁺) ions serve as a surrogate for potassium (K⁺) ions, and their influx through the Kir2.1 channel is measured.
-
Cell Line: A HEK293 cell line stably expressing the human Kir2.1 channel is used.[2]
-
Methodology:
-
Cells are plated in multi-well plates and loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR).[2]
-
The library of small molecules (e.g., MLSMR library) is added at a fixed concentration (e.g., 10 µM).[2]
-
A stimulus solution containing Tl⁺ is added to the wells.
-
The resulting increase in intracellular fluorescence, corresponding to Tl⁺ influx through active Kir2.1 channels, is measured using a kinetic imaging plate reader.
-
A decrease in fluorescence signal in the presence of a compound indicates inhibition of the Kir2.1 channel.
-
Hits are confirmed through dose-response curves and counter-screened against parental cells and other ion channels to ensure specificity.[2]
-
Electrophysiological Characterization via Whole-Cell Patch Clamp
This technique provides the gold-standard functional measurement of ion channel activity and was used to precisely quantify the potency and mechanism of this compound.
-
Principle: This method measures the ionic current flowing through the channels of a single cell while controlling the cell's membrane potential.
-
Cell Line: HEK293 or CHO cells stably expressing Kir2.1 channels.[1][2][9]
-
Solutions:
-
External (Bath) Solution: Contains high potassium to elicit inward currents. A typical composition is (in mM): 140 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES. The pH is adjusted as required (e.g., 6.5, 7.4, 8.5) with KOH.[2]
-
-
Methodology:
-
A glass micropipette with a ~1 µm tip, filled with an internal solution, is sealed against the membrane of a single cell.
-
The membrane patch under the pipette is ruptured to gain "whole-cell" access.
-
The membrane potential is clamped and controlled by the amplifier.
-
A specific voltage protocol is applied to elicit Kir2.1 currents. A common protocol involves a step to a hyperpolarized potential (e.g., -100 mV or -120 mV) to measure the inward current, followed by a voltage ramp (e.g., -100 mV to +100 mV) to monitor the current-voltage relationship and overall recording quality.[1][8]
-
The protocol is repeated at regular intervals (e.g., every 10 seconds) to establish a stable baseline current.
-
This compound or other compounds are then perfused into the bath at various concentrations, and the resulting inhibition of the Kir2.1 current is recorded.
-
Dose-response curves are generated by plotting the percentage of current inhibition against the compound concentration to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway and this compound Action
Caption: Mechanism of Kir2.1 channel inhibition by this compound.
Experimental Workflow for Kir2.1 Inhibitor Characterization
Caption: Workflow for discovery and validation of a Kir2.1 probe.
References
- 1. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective inhibition of the K(ir)2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR, and pharmacological characterization of ML133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of new Kir2.1 channel openers from propafenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "M133": A Procedural Guide for Laboratory Professionals
Immediate Safety Advisory: The identifier "M133" is not unique and is used for multiple, chemically distinct products. Proper and safe disposal is entirely dependent on the specific substance's properties and associated hazards. Disposal without accurate identification can lead to dangerous reactions, environmental contamination, and regulatory non-compliance. This guide provides a procedural framework to safely manage and dispose of the substance you have labeled "this compound".
The first and most critical step is to accurately identify the chemical. The identifier "this compound" has been associated with several different products, including a lubricating grease, a research chemical (HDAC inhibitor), and other materials.
Summary of Identified "this compound" Products
| Identifier / Product Name | Chemical Nature / Use | Key Disposal Considerations |
| MASTER HI-TEMP ANTI-SEIZE (this compound) | Lubricating Grease | Treat as an oil/grease waste. Prevent entry into drains and sewers.[1] |
| HDAC Inhibitor this compound | Research Chemical (CAS 2127411-61-2) | Must be disposed of as chemical waste in accordance with institutional and local regulations. The Safety Data Sheet (SDS) is essential. |
| INDEX: this compound | Isocyanate derivative (in a mixture) | Isocyanates are reactive and require specific disposal procedures. Consult the product's SDS. |
| This compound peptide | Biological Material | Disposal may need to follow biohazardous waste streams if contaminated. |
Part 1: Specific Disposal Procedures for Known this compound Products
This compound Anti-Seize Lubricant
For products identified as "MASTER HI-TEMP ANTI-SEIZE (this compound)" or "REGULAR ANTI-SEIZE (this compound)," the disposal should be handled as follows:
Experimental Protocol for Disposal:
-
Collection: Collect waste anti-seize grease in a designated, compatible container. Do not mix with other chemical waste streams.
-
Container Labeling: Clearly label the container "Waste Anti-Seize Lubricant" and include any hazard warnings from the product's SDS.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and alkalis.[2]
-
Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department. Small quantities might be disposable with normal household waste, but disposal must be made according to official regulations.[1] This product is not classified as an RCRA hazardous waste.[1]
Quantitative Data from Safety Data Sheet:
| Parameter | Value | Source |
| Flash Point | 210°C (C.O.C.) | [1] |
| Boiling Point | > 316°C | [1] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids and Alkalis | [2] |
| Hazardous Decomposition | Oxides of carbon and sulfur | [2] |
Part 2: General Disposal Workflow for Unidentified or Other "this compound" Chemicals
If your "this compound" is a research chemical, a peptide, or its identity is uncertain, you must treat it as potentially hazardous. The following workflow provides a safe and compliant procedure for managing such materials.
Logical Workflow for Chemical Waste Disposal
Caption: Workflow for the safe identification and disposal of laboratory chemicals.
Experimental Protocol for Handling Unidentified Chemicals
If the identity of "this compound" cannot be confirmed, the following protocol is mandatory:
-
Assume Hazard: Treat the substance as highly hazardous. Do not attempt to dispose of it down the drain or in regular trash.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Labeling:
-
Containment: Place the container in secondary containment (e.g., a plastic tub or basin) to prevent spills.
-
Storage: Store the container in a designated and secure Satellite Accumulation Area, away from other chemicals to prevent accidental mixing.
-
Contact EHS: Immediately contact your institution's Environmental Health & Safety department. Inform them that you have an unknown chemical waste that requires identification and disposal. They are the only personnel qualified to manage this situation. The cost of identifying and disposing of unknown waste is typically borne by the generating department.[5]
By following this structured approach, you ensure the safe and compliant disposal of your chemical waste, protecting yourself, your colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling M133 (Urease from Canavalia ensiformis)
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of M133.
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for this compound, identified as Urease from Canavalia ensiformis (Millipore Product Number 666133). Adherence to these procedures is critical to ensure personnel safety and mitigate risks associated with this substance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards: skin irritation (Category 2), serious eye irritation (Category 2A), respiratory sensitization (Category 1), and may cause respiratory irritation.[1][2] It is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound
| Protection Type | Minimum Requirement | Specifications and Best Practices |
| Respiratory Protection | NIOSH-approved N95 or P100 particulate respirator | Required when handling the powdered form or when aerosols may be generated. A full-face respirator may be necessary for large quantities or in case of spills.[3] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | A face shield should be worn in conjunction with goggles when there is a risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspect gloves for integrity before each use. Double-gloving is recommended for extended handling.[4][5] |
| Skin and Body Protection | Laboratory coat | A disposable Tyvek lab coat can provide additional protection. Ensure clothing fully covers arms and legs.[4] |
Operational Plan: From Receipt to Use
Safe handling of this compound involves a systematic approach from receiving the material to its use in experimental procedures.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Recommended storage temperature is typically 2-8°C.[1]
Preparation and Handling
-
All handling of powdered this compound should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[5]
-
Avoid the formation of dust and aerosols.[6]
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[7]
Experimental Protocol: Urease Activity Assay
A common application of this compound is in urease activity assays. The following is a generalized protocol; specific concentrations and volumes may vary based on the experimental design.
Table 2: Example Reagents for Urease Activity Assay
| Reagent | Concentration |
| Urea Solution | 100 mM |
| Phosphate Buffer | 100 mM, pH 7.4 |
| Phenol Reagent | 0.5 g Phenol, 2.5 mg Sodium Nitroprusside in 50 mL DI water |
| Alkali-Hypochlorite Reagent | 0.25 g NaOH, 0.42 mL 5% Sodium Hypochlorite in 50 mL DI water |
Experimental Workflow:
Disposal Plan: Decontamination and Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Spill Management
-
Minor Spill (Powder):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled, sealable hazardous waste container.
-
Decontaminate the area with soap and water.[8]
-
-
Minor Spill (Liquid):
-
Contain the spill using absorbent pads.
-
Absorb the liquid and place the used materials into a labeled, sealable hazardous waste container.
-
Decontaminate the area with soap and water.[8]
-
Decontamination and Inactivation
For liquid waste containing this compound, inactivation of the enzyme before disposal is recommended.
-
Heat Inactivation: Urease activity can be significantly reduced by heating. Exposure to temperatures of 80°C or higher can lead to inactivation.[5]
-
pH Inactivation: Adjusting the pH of the waste solution to 12 or higher can also inactivate the urease enzyme.[5]
Waste Disposal
-
All solid waste contaminated with this compound (e.g., used gloves, paper towels, weigh boats) should be collected in a clearly labeled hazardous waste container.
-
Liquid waste, after inactivation, should be disposed of in accordance with local and institutional regulations for chemical waste.
-
Never dispose of this compound down the drain without prior inactivation and authorization.
Logical Workflow for Handling and Disposal:
References
- 1. westlab.com [westlab.com]
- 2. researchgate.net [researchgate.net]
- 3. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 4. UNF: Laboratory Spills [unf.edu]
- 5. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme Handling: Top 10 Safety Checklist - EPIC Systems Group [epicsysinc.com]
- 8. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
